N-(2-hydroxyethyl)-4-methoxybenzamide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDMHHBTEPQLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400712 | |
| Record name | N-(2-hydroxyethyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57728-69-5 | |
| Record name | N-(2-hydroxyethyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class. While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural features are of interest to researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known chemical properties, a putative synthesis protocol based on established chemical reactions for related compounds, and a discussion of the potential biological relevance of the broader N-substituted benzamide chemical class. Due to the absence of specific biological data for this compound, this document serves as a foundational resource for researchers interested in its synthesis and potential future investigation.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C10H13NO3. Its key identifiers and physicochemical properties are summarized in the table below. These properties are primarily derived from computational predictions and information available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | PubChem[1] |
| Molecular Weight | 195.22 g/mol | PubChem[1] |
| CAS Number | 57728-69-5 | - |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | PubChem[1] |
| Predicted XlogP | 0.1 | PubChem[1] |
| Predicted Molar Refractivity | 52.3 cm³ | - |
| Predicted Polar Surface Area | 58.6 Ų | - |
Synthesis of this compound
While specific experimental protocols for the synthesis of this compound are not detailed in peer-reviewed journals, its synthesis can be reliably achieved through standard amidation reactions. Two common and effective methods are proposed below.
Putative Experimental Protocol 1: Acyl Chloride Method
This is a two-step process involving the conversion of 4-methoxybenzoic acid to its more reactive acyl chloride, followed by reaction with ethanolamine.
Step 1: Synthesis of 4-methoxybenzoyl chloride
-
To a round-bottom flask, add 4-methoxybenzoic acid (1 equivalent) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 to 1.5 equivalents) dropwise to the solution at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve ethanolamine (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM) in a separate flask, and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Cool the amine solution to 0 °C.
-
Add the crude 4-methoxybenzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Putative Experimental Protocol 2: Direct Amide Coupling
This method uses a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, often in a one-pot synthesis.
-
In a round-bottom flask, dissolve 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Optionally, an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be included to improve efficiency and reduce side reactions.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add ethanolamine (1 equivalent) and a base like TEA or DIPEA (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture if a precipitate (like dicyclohexylurea if DCC is used) has formed.
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous salt and concentrate it under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.[2][3][4][5]
Biological Activity and Potential Applications
There is a notable lack of published research on the specific biological activities of this compound. However, the benzamide scaffold is a common feature in many biologically active compounds. Various N-substituted benzamides have been investigated for a range of therapeutic applications.
-
Anticancer Activity: Some N-substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[6]
-
Antimicrobial Activity: Derivatives of benzamide have shown promising results as antibacterial and antifungal agents.
-
Neurological and Psychiatric Disorders: The benzamide structure is a key component of some antipsychotic and antiemetic drugs.
It is crucial to emphasize that these activities are characteristic of the broader class of N-substituted benzamides and have not been demonstrated for this compound itself. Future research would be required to determine if this specific compound exhibits any of these or other biological effects.
Potential Mechanism of Action (Speculative)
Given the interest in benzamides as HDAC inhibitors, a speculative signaling pathway is presented below. This is a generalized representation and is not based on experimental data for this compound.
In this hypothetical pathway, the benzamide compound could potentially inhibit HDAC enzymes. This inhibition would lead to the hyperacetylation of histone proteins, altering chromatin structure and leading to the transcription of tumor suppressor genes. This, in turn, could induce cell cycle arrest and apoptosis in cancer cells.
Safety and Handling
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
Conclusion and Future Directions
This compound is a readily synthesizable compound whose biological profile remains to be elucidated. This guide provides a foundational understanding of its chemical properties and potential synthetic routes. The lack of biological data presents a clear opportunity for future research. Key areas for investigation include:
-
Screening for Biological Activity: Evaluating the compound against various biological targets, such as cancer cell lines, microbial strains, and specific enzymes like HDACs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact any observed biological activity.
-
Toxicological Evaluation: Assessing the in vitro and in vivo toxicity of the compound to determine its safety profile.
The information presented here serves as a starting point for researchers interested in exploring the potential of this and related benzamide compounds in the field of drug discovery and development.
References
- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide
Chemical Structure and Properties
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with the molecular formula C₁₀H₁₃NO₃. It possesses a benzamide core structure characterized by a 4-methoxy substitution on the phenyl ring and an N-substituted 2-hydroxyethyl group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 57728-69-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [1] |
| Monoisotopic Mass | 195.08954 Da | [2] |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | [2] |
| InChI | InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | [2] |
| Predicted XlogP | 0.1 | [2] |
Experimental Protocols for Synthesis
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, two common and effective methods for the formation of amides can be adapted. These are the reaction of an ester with an amine and the reaction of an acyl chloride with an amine.
Synthesis from Methyl 4-methoxybenzoate and Ethanolamine
This method involves the aminolysis of an ester, a straightforward approach to forming amides.[3][4][5]
Experimental Workflow:
Caption: Synthesis via aminolysis of methyl 4-methoxybenzoate.
Protocol:
-
To a round-bottom flask, add methyl 4-methoxybenzoate (1 equivalent) and an excess of ethanolamine (3-5 equivalents).
-
Heat the mixture to reflux (approximately 100-150°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanolamine under reduced pressure (vacuum distillation).
-
Dissolve the resulting residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Synthesis from 4-Methoxybenzoyl Chloride and Ethanolamine
This is a classic Schotten-Baumann reaction, which is typically fast and efficient for forming amides from acyl chlorides.[6][7][8][9]
Experimental Workflow:
Caption: Synthesis via Schotten-Baumann reaction.
Protocol:
-
Dissolve ethanolamine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Predicted Analytical Data
As experimental spectra are not available, the following data are predicted based on the chemical structure and known spectral data of similar compounds, such as 4-methoxybenzamide.[10][11][12][13]
Predicted ¹H NMR Spectrum
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~6.95 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~6.50 | Broad Singlet | 1H | Amide N-H |
| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~3.80 | Triplet | 2H | Methylene (-CH₂-) adjacent to the hydroxyl group |
| ~3.60 | Triplet | 2H | Methylene (-CH₂-) adjacent to the amide nitrogen |
| ~2.50 | Singlet | 1H | Hydroxyl (-OH) proton |
Predicted ¹³C NMR Spectrum
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Carbonyl (C=O) carbon |
| ~162.5 | Aromatic carbon attached to the methoxy group |
| ~129.0 | Aromatic carbons ortho to the carbonyl group |
| ~126.5 | Aromatic carbon attached to the carbonyl group |
| ~114.0 | Aromatic carbons meta to the carbonyl group |
| ~62.0 | Methylene carbon adjacent to the hydroxyl group |
| ~55.5 | Methoxy (-OCH₃) carbon |
| ~42.5 | Methylene carbon adjacent to the amide nitrogen |
Predicted IR Spectrum
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 (broad) | O-H stretch (hydroxyl) |
| ~3300 | N-H stretch (amide) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1640 | C=O stretch (Amide I) |
| ~1610, ~1510 | Aromatic C=C stretch |
| ~1540 | N-H bend (Amide II) |
| ~1250 | C-O stretch (aryl ether) |
| ~1030 | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry Fragmentation
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 195 | [M]⁺ (Molecular ion) |
| 164 | [M - CH₂OH]⁺ |
| 151 | [M - C₂H₄O]⁺ |
| 135 | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Biological Activity: A Comparative Outlook
While no biological activity has been reported for this compound, several derivatives of 4-methoxybenzamide have demonstrated notable pharmacological properties. This suggests that the title compound could be a candidate for further biological evaluation.
Table 6: Reported Biological Activities of 4-Methoxybenzamide Derivatives
| Derivative Class | Reported Activity | Potential Implication for Target Compound |
| Fatty acid derived 4-methoxybenzylamides | Antimicrobial activity against bacteria and fungi.[14][15] | Could be investigated for antibacterial and antifungal properties. |
| Difluorobenzamide derivatives | Antimicrobial activity against MRSA.[16] | Potential as a scaffold for developing new antibiotics. |
| N-substituted 4-methylbenzamides | Anticancer activity, potential protein kinase inhibitors.[17] | Warrants investigation for antiproliferative effects on cancer cell lines. |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant and anticancer activity.[18] | Could be screened for antioxidant and cytotoxic properties. |
| Nimesulide-methoxybenzamide derivative | Anticancer activity against lung, ovarian, and breast cancer cell lines.[1] | Further supports the potential for anticancer applications. |
Logical Relationship of Potential Biological Investigation:
Caption: Rationale for investigating the biological activity.
This guide provides a foundational understanding of this compound for the scientific community. The provided protocols and predicted data serve as a starting point for its synthesis, characterization, and further investigation into its potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. prepchem.com [prepchem.com]
- 4. WO2012148624A1 - Synthesis of hydroxyalkyl amides from esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.it]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Methoxybenzamide(3424-93-9) IR Spectrum [chemicalbook.com]
- 13. p-Methoxybenzamide [webbook.nist.gov]
- 14. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with potential applications in various scientific fields. This document provides a comprehensive overview of its known properties, a detailed experimental protocol for its synthesis, and predicted spectroscopic data to aid in its characterization. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from analogous compounds to provide a foundational resource for researchers.
Core Properties
This compound possesses a molecular structure comprising a 4-methoxybenzoyl group linked to an ethanolamine moiety via an amide bond. Its fundamental properties are summarized below.
Physicochemical and Structural Data
A collection of identifiers and predicted physicochemical properties for this compound are presented in Table 1. These values, primarily sourced from computational models, offer a preliminary understanding of the compound's behavior.
| Property | Value | Source |
| CAS Number | 57728-69-5 | [Chiralen] |
| Molecular Formula | C10H13NO3 | [PubChem][1] |
| Molecular Weight | 195.22 g/mol | [Chiralen] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCO | [PubChem][1] |
| InChI Key | DGDMHHBTEPQLHQ-UHFFFAOYSA-N | [PubChem][1] |
| Predicted XlogP | 0.1 | [PubChem][1] |
| Predicted Hydrogen Bond Donors | 2 | [LookChem][2] |
| Predicted Hydrogen Bond Acceptors | 3 | [LookChem][2] |
| Predicted Rotatable Bonds | 4 | [LookChem][2] |
Table 1: Physicochemical and Structural Properties of this compound.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Methyl 4-methoxybenzoate
-
Ethanolamine
-
Methanol (for purification)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Combine methyl 4-methoxybenzoate and an excess of ethanolamine in a round-bottom flask. A molar ratio of approximately 1:3 (methyl 4-methoxybenzoate to ethanolamine) is recommended to drive the reaction to completion.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanolamine under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield this compound as a solid.
Spectroscopic Data
No experimentally derived spectroscopic data for this compound has been published. The following tables provide predicted NMR data and a summary of expected IR and MS characteristics based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted 1H NMR Chemical Shifts.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH3) | ~3.8 | Singlet | 3H |
| Methylene (-CH2-N) | ~3.5 | Triplet | 2H |
| Methylene (-CH2-O) | ~3.7 | Triplet | 2H |
| Aromatic (ortho to C=O) | ~7.8 | Doublet | 2H |
| Aromatic (ortho to -OCH3) | ~6.9 | Doublet | 2H |
| Amide (-NH) | Broad singlet | 1H | |
| Hydroxyl (-OH) | Broad singlet | 1H |
Table 3: Predicted 13C NMR Chemical Shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Methoxy (-OCH3) | ~55 |
| Methylene (-CH2-N) | ~43 |
| Methylene (-CH2-O) | ~61 |
| Aromatic (ortho to C=O) | ~129 |
| Aromatic (ortho to -OCH3) | ~114 |
| Aromatic (ipso to C=O) | ~126 |
| Aromatic (ipso to -OCH3) | ~162 |
| Carbonyl (C=O) | ~168 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 4: Expected IR Absorption Bands.
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
| O-H Stretch (alcohol) | 3500-3200 | Broad |
| N-H Stretch (amide) | 3400-3200 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=O Stretch (amide I) | 1680-1630 | Strong |
| N-H Bend (amide II) | 1570-1515 | Strong |
| C-O Stretch (ether) | 1275-1200 | Strong |
| C-O Stretch (alcohol) | 1075-1000 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data.
| Parameter | Value |
| Molecular Ion [M]+ | m/z 195 |
| [M+H]+ | m/z 196 |
| [M+Na]+ | m/z 218 |
| Key Fragmentation Ions | m/z 135 (loss of -NHCH2CH2OH), m/z 107 (loss of -C(O)NHCH2CH2OH) |
Biological Activity and Signaling Pathways
As of the date of this document, there is no published research detailing the biological activity or mechanism of action of this compound. A logical workflow for the initial biological characterization of a novel compound like this is proposed below.
Caption: Workflow for the characterization of a novel compound.
Conclusion
This compound is a compound for which detailed experimental data is not yet widely available. This guide provides a foundational repository of its known and predicted properties, along with a practical protocol for its synthesis. The provided spectroscopic predictions and a suggested workflow for biological evaluation are intended to facilitate future research into this molecule. As with any compound for which experimental data is limited, researchers are advised to verify its properties and purity upon synthesis.
References
N-(2-hydroxyethyl)-4-methoxybenzamide (CAS 57728-69-5): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with the CAS number 57728-69-5. While commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth studies on its biological activity, mechanism of action, and specific applications. This technical guide consolidates the available information and highlights the current knowledge gaps regarding this molecule.
Chemical and Physical Properties
The fundamental properties of this compound have been collated from various chemical suppliers and databases. These properties are essential for its handling, storage, and use in any experimental setting.
| Property | Value | Source |
| CAS Number | 57728-69-5 | Multiple Sources |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 195.22 g/mol | [2][3] |
| Appearance | Solid (predicted) | [4] |
| Storage Temperature | 2-8°C | [3] |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | [1] |
| InChI | InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | [1] |
It is important to note that one major supplier, Sigma-Aldrich, explicitly states that they do not perform analytical data collection for this product and it is sold "as-is," with the buyer assuming responsibility for confirming its identity and purity.[2]
Synthesis
A detailed, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a general approach to the synthesis of N-substituted benzamides can be conceptualized. This typically involves the acylation of an amine with a benzoyl derivative.
A potential synthetic route, based on general chemical principles, is the reaction of 4-methoxybenzoyl chloride with 2-aminoethanol. This reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Below is a logical workflow diagram for a hypothetical synthesis of this compound. It is crucial to understand that this is a theoretical pathway and has not been experimentally validated from available sources.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Mechanism of Action
As of the date of this document, there are no published studies detailing any specific biological activity or the mechanism of action for this compound. Searches of prominent scientific databases have not yielded any information on its use in biological assays, its potential as a therapeutic agent, or its interactions with any biological signaling pathways.
Experimental Protocols
Consistent with the lack of research on this compound, no detailed experimental protocols for its use in any application have been found in the public domain.
Conclusion and Future Outlook
This compound is a chemical entity for which only basic chemical and physical data are available. There is a complete absence of published research on its synthesis, biological effects, and potential applications. For researchers, scientists, and drug development professionals, this compound represents an unexplored area. Any investigation into its properties would be novel and would require foundational studies to establish its synthesis, purity, and basic biological characteristics before more complex research could be undertaken. The information gap highlights the vast number of chemical compounds that are synthesized and cataloged but remain uncharacterized, offering a wide-open field for discovery.
References
N-(2-hydroxyethyl)-4-methoxybenzamide molecular weight
An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a putative synthesis protocol, and potential areas of biological investigation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is a chemical compound with the molecular formula C10H13NO3.[1][2][3] Key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 195.22 g/mol | [1][2] |
| Molecular Formula | C10H13NO3 | [1][2][3] |
| CAS Number | 57728-69-5 | [1][2] |
| Purity (Typical) | 97% | [2] |
| Storage Temperature | 2-8°C | [2] |
| Monoisotopic Mass | 195.08954 Da | [3] |
Putative Synthesis Protocol
Reaction:
Methyl 4-methoxybenzoate + Ethanolamine → this compound + Methanol
Materials:
-
Methyl 4-methoxybenzoate
-
Ethanolamine
-
Chloroform
-
Acetone
-
Standard laboratory glassware for heating and distillation
-
Rotary evaporator
Procedure:
-
A mixture of methyl 4-methoxybenzoate (1 equivalent) and an excess of ethanolamine (e.g., 2-3 equivalents) is prepared in a round-bottom flask.
-
The mixture is heated to approximately 150°C for several hours (e.g., 5 hours), during which the methanol byproduct is distilled off.
-
After the reaction is complete, the excess ethanolamine is removed under reduced pressure using a rotary evaporator.
-
The remaining residue is treated with two portions of chloroform to dissolve the product and separate it from any remaining impurities.
-
The chloroform is then removed in vacuo.
-
The resulting residual oil is dissolved in a minimal amount of acetone.
-
The product is allowed to crystallize from the acetone solution.
-
The crystals are collected by filtration, washed with cold acetone, and dried to yield this compound.
Potential Biological Significance
While specific biological activities for this compound are not extensively documented, the benzamide functional group is present in a wide range of biologically active molecules. Research on structurally related compounds suggests potential areas for investigation:
-
Antiproliferative and Antioxidant Activity: Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have been synthesized and evaluated for their antiproliferative and antioxidant properties.[5] This suggests that this compound could be a scaffold for developing new therapeutic agents in oncology.
-
Antimicrobial Activity: Derivatives of N'-benzylidene-4-hydroxybenzohydrazide, which share a similar core structure, have demonstrated antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis.[6]
-
Neurological Activity: Other related compounds, such as N-(2-hydroxyethyl)cytisine derivatives, have been investigated for their antiarrhythmic and analgesic activities, indicating potential applications in treating cardiovascular and pain-related disorders.[7]
Experimental and Logical Workflows
The following diagrams illustrate the proposed synthesis workflow and a conceptual workflow for the biological screening of this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: Conceptual workflow for the biological screening of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chiralen.com [chiralen.com]
- 3. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. prepchem.com [prepchem.com]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Activity of N-(2-hydroxyethyl)-4-methoxybenzamide: An Unexplored Frontier
Despite the vast landscape of pharmacological research, a comprehensive biological activity profile for the compound N-(2-hydroxyethyl)-4-methoxybenzamide remains largely uncharted territory. While the broader class of benzamide derivatives has been the subject of extensive investigation, revealing a wide spectrum of therapeutic potentials, this specific molecule appears to be a blind spot in the current scientific literature. This technical guide aims to collate the available information, highlight the potential avenues for future research based on structurally similar compounds, and provide a framework for the systematic evaluation of its biological properties.
At present, searches of prominent chemical and biological databases, including PubChem and various scientific journals, yield minimal to no data on the pharmacological effects of this compound. Its presence is primarily documented in chemical supplier catalogs and compound libraries, indicating its availability for research purposes but a lack of published studies on its bioactivity.
A Landscape of Potential: Inferences from Structural Analogs
The therapeutic potential of this compound can be hypothesized by examining the known biological activities of structurally related molecules. The core 4-methoxybenzamide structure and the N-(2-hydroxyethyl) substituent are features present in a variety of bioactive compounds.
Potential Anti-inflammatory and Analgesic Properties
Derivatives of benzamide are known to possess anti-inflammatory and analgesic properties. For instance, compounds incorporating the 4-methoxybenzoyl moiety have been investigated for their ability to modulate inflammatory pathways. While no direct evidence exists for this compound, this structural feature suggests that it could be a candidate for screening in relevant assays, such as cyclooxygenase (COX) inhibition or cytokine release assays.
Potential Anticonvulsant Activity
Research into N-substituted benzamides has revealed anticonvulsant effects. For example, a series of N-(2-hydroxyethyl) cinnamamide derivatives have demonstrated notable anticonvulsant activity in preclinical models. The presence of the N-(2-hydroxyethyl) group in the target compound makes this a plausible area of investigation.
Potential Antiproliferative and Antioxidant Effects
N-substituted benzimidazole carboxamides, which share the amide linkage and substituted aromatic ring, have been shown to exhibit antiproliferative activity against various cancer cell lines and possess antioxidant properties. The 4-methoxy group, in particular, is a common feature in natural and synthetic compounds with antioxidant potential.
A Call to Action: Proposed Experimental Workflow
To elucidate the biological activity of this compound, a systematic screening approach is necessary. The following experimental workflow is proposed for a comprehensive initial evaluation.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Future Directions and Conclusion
The lack of data on the biological activity of this compound presents a unique opportunity for novel drug discovery. The structural similarities to known bioactive compounds suggest that this molecule is a promising candidate for screening in a variety of therapeutic areas, including inflammation, pain, epilepsy, and oncology. The execution of a systematic research plan, as outlined above, is the critical next step in unlocking the potential of this unexplored compound. Further research is warranted to synthesize and characterize this compound and to perform comprehensive in vitro and in vivo studies to determine its pharmacological profile. This endeavor could potentially lead to the identification of a new therapeutic agent with a novel mechanism of action.
Research on N-(2-hydroxyethyl)-4-methoxybenzamide: Current Landscape
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the mechanism of action for N-(2-hydroxyethyl)-4-methoxybenzamide. Despite its availability from chemical suppliers and documented basic chemical properties, there is a notable absence of in-depth research into its biological effects, signaling pathways, and potential therapeutic applications.
Currently, publicly accessible scientific databases and journals do not contain detailed experimental studies, quantitative data, or established protocols investigating the pharmacological activity of this compound. The majority of available information is limited to its chemical synthesis and basic characterization.
One study focused on the synthesis and antibacterial evaluation of novel benzamide scaffolds did utilize a structurally related compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, as a starting material. However, this research did not explore the mechanism of action of this compound itself.
This lack of data prevents the construction of a detailed technical guide as requested. Key components such as quantitative data for comparative analysis, detailed experimental methodologies, and the visualization of signaling pathways are contingent on primary research that has not yet been published.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial and most critical step will be to conduct foundational research to elucidate its basic pharmacological profile. This would involve a range of in vitro and in vivo studies to identify its molecular targets, characterize its effects on cellular processes, and determine its potential therapeutic efficacy and safety.
Future research efforts could focus on:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the primary molecular targets of the compound.
-
In Vitro Assays: Conducting a battery of cell-based assays to determine its effects on various signaling pathways, enzyme activities, and cellular functions.
-
In Vivo Studies: Utilizing animal models to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety in a physiological context.
Until such fundamental research is undertaken and published, the mechanism of action of this compound will remain speculative. The scientific community awaits primary data to unlock the potential of this compound.
N-(2-hydroxyethyl)-4-methoxybenzamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class, characterized by a central benzamide core with a methoxy group at the 4-position of the benzene ring and a 2-hydroxyethyl group attached to the amide nitrogen. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive review of the available information on this compound, drawing insights from the synthesis, chemical properties, and biological activities of closely related analogs. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating existing knowledge and highlighting potential areas for future investigation.
Chemical Properties and Synthesis
Based on its structure, this compound is a polar molecule with potential for hydrogen bonding due to the hydroxyl and amide groups. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-(2-hydroxyethyl)benzamide | 4-Methoxybenzamide |
| Molecular Formula | C10H13NO3 | C9H11NO2 | C8H9NO2 |
| Molecular Weight | 195.22 g/mol | 165.19 g/mol | 151.16 g/mol |
| CAS Number | 57728-69-5 | 18838-10-3 | 3424-93-9 |
| Predicted LogP | ~1.1 | ~0.6 | ~1.0 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 |
Note: Some properties are predicted based on chemical structure.
Synthesis
Experimental Protocol 1: From 4-Methoxybenzoyl Chloride
This method involves the reaction of 4-methoxybenzoyl chloride with ethanolamine, a common method for amide synthesis.
-
Materials: 4-Methoxybenzoyl chloride, ethanolamine, a suitable non-protic solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).
-
Procedure:
-
Dissolve ethanolamine in the chosen solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled ethanolamine solution with constant stirring. The presence of a base is recommended to neutralize the hydrochloric acid byproduct.
-
Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove excess amine and base, followed by a wash with a dilute base solution to remove any unreacted acid chloride.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Experimental Protocol 2: From Methyl 4-Methoxybenzoate (Methyl Anisate)
This method, adapted from the synthesis of a similar compound, involves the direct amidation of an ester with an amine at elevated temperatures.[1]
-
Materials: Methyl 4-methoxybenzoate (methyl anisate), ethanolamine.
-
Procedure:
-
A mixture of methyl 4-methoxybenzoate and an excess of ethanolamine is heated, typically at temperatures ranging from 100 to 150°C, for several hours.
-
The progress of the reaction can be monitored by observing the distillation of methanol, a byproduct of the reaction.
-
After the reaction is complete, the excess ethanolamine is removed under reduced pressure.
-
The residue is then purified, for example, by recrystallization from a suitable solvent system.
-
The following diagram illustrates the general synthetic workflow.
Caption: Synthetic routes to this compound.
Potential Biological Activities and Mechanisms of Action
Direct biological data for this compound is scarce. However, the activities of structurally related compounds provide strong indications of its potential pharmacological profile.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzamide derivatives.
-
Inhibition of the Hedgehog Signaling Pathway: Some 2-methoxybenzamide derivatives have been shown to act as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.
-
Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives are a known class of HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
-
Antiproliferative Activity of a Related Compound: A study on N-benzimidazole-derived carboxamides containing a 2-hydroxy-4-methoxybenzamide moiety demonstrated antiproliferative activity against several human cancer cell lines. The IC50 values for one of the most active compounds are presented in Table 2.[2]
Table 2: In Vitro Antiproliferative Activity of a 2-hydroxy-4-methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide [2]
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Lung Carcinoma | 5.3 |
| HCT 116 | Colorectal Carcinoma | 4.8 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
This data suggests that the 4-methoxybenzamide core, in combination with other structural features, can confer significant anticancer properties.
The potential mechanism of anticancer action is illustrated below.
Caption: Potential anticancer signaling pathways targeted by methoxybenzamide derivatives.
Dopamine Receptor Antagonism
Substituted benzamides are a well-established class of drugs that exhibit antagonist activity at dopamine D2 and D3 receptors. This activity is the basis for their use as antipsychotic and antidepressant medications. The affinity of these compounds for dopamine receptors is influenced by the nature and position of substituents on the benzamide scaffold. While the dopamine receptor affinity of this compound has not been reported, its structural similarity to known dopamine receptor ligands suggests that it may possess similar activity.
The following diagram depicts the general mechanism of dopamine receptor antagonism by substituted benzamides.
Caption: Dopamine receptor antagonism by substituted benzamides.
Future Directions
The existing literature suggests that this compound is a molecule with potential for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).
-
In-depth Biological Evaluation: Systematic screening of this compound for a range of biological activities, including but not limited to:
-
Anticancer activity against a broad panel of cancer cell lines.
-
Dopamine receptor binding affinity and functional activity.
-
Activity against other relevant biological targets, such as other G-protein coupled receptors or enzymes.
-
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to understand the contribution of the 4-methoxy and N-(2-hydroxyethyl) substituents to its biological activity.
Conclusion
This compound is a relatively understudied compound with structural features that suggest potential for interesting biological activities, particularly in the areas of oncology and neuroscience. While direct experimental data is limited, this comprehensive review of related compounds provides a strong foundation and rationale for its further investigation. The synthesis is expected to be straightforward, and the potential for discovering novel pharmacological properties makes it an attractive target for future research in drug discovery and development.
References
An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound within the benzamide class of molecules. Benzamides are characterized by a benzene ring linked to an amide group. The specific structure of this compound includes a methoxy group at the para-position (position 4) of the benzene ring and a 2-hydroxyethyl substituent on the amide nitrogen. This compound, registered in the PubChem database with CID 4197725, is of interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities observed in structurally related benzamide derivatives. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and the biological context of related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are primarily computed from its chemical structure and sourced from the PubChem database.
| Property | Value | Source |
| PubChem CID | 4197725 | PubChem[1] |
| Molecular Formula | C10H13NO3 | PubChem[1] |
| Molecular Weight | 195.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | PubChem[1] |
| InChI | InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | PubChem[1] |
| InChIKey | DGDMHHBTEPQLHQ-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 0.1 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 4 | PubChem |
Synthesis and Characterization
A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride or the amidation of a benzoic acid ester. A closely related compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, was synthesized from 4-(trifluoromethoxy)benzoic acid and 2-aminoethanol.[2] This suggests a similar approach for the target molecule.
Postulated Synthesis Workflow
Caption: Postulated synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on the synthesis of similar compounds[2]:
-
Reaction Setup: To a solution of 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents).
-
Amine Addition: To this mixture, add ethanolamine (1.1-1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Upon completion, the reaction mixture would be diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Purification: The organic layer would be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The resulting crude product would be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be used to confirm the presence of the aromatic, methoxy, and hydroxyethyl protons and carbons, and their respective chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations, as well as the O-H stretch of the hydroxyl group.
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for this compound, research on structurally similar 4-methoxybenzamide derivatives suggests several potential areas of pharmacological interest.
Antimicrobial Activity
A study on fatty acid amides derived from 4-methoxybenzylamine demonstrated antimicrobial activity. These compounds were synthesized and characterized, and their interaction with DNA was investigated through spectroscopy and molecular docking.[3] This suggests that this compound could be explored for similar properties.
Antiviral Activity
Research on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide has shown potent anti-Hepatitis B Virus (HBV) activity, both in vitro and in vivo.[4][5] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G).[4][5] This finding opens the possibility that other 4-methoxybenzamide derivatives, including this compound, might exhibit antiviral effects through similar or different mechanisms.
Caption: Potential antiviral mechanism of 4-methoxybenzamide derivatives.
Antiglycation Activity
A series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity.[6] Several of these compounds showed better activity than the rutin standard, indicating their potential as inhibitors of protein glycation, a process implicated in diabetic complications.[6] This suggests another avenue for the biological evaluation of this compound.
Experimental Protocols for Biological Evaluation
Based on the activities of related compounds, the following experimental protocols could be employed to assess the biological profile of this compound.
Antimicrobial Susceptibility Testing
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Antiviral Assay (e.g., against HBV)
-
Cell Line: HepG2.2.15 cells, which stably express HBV.
-
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 6 days).
-
Harvest the cell culture supernatant to quantify secreted HBV DNA using quantitative real-time PCR (qPCR).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.
-
Assess cytotoxicity in parallel using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Conclusion
This compound is a compound with a chemical structure that places it within a class of molecules with demonstrated and varied biological activities. While direct experimental data on this specific compound is scarce in the public domain, the information available for its structural analogs provides a strong rationale for its synthesis and further investigation. The potential for antimicrobial, antiviral, and antiglycation properties makes it a target of interest for drug discovery and development programs. The experimental protocols outlined in this guide provide a starting point for researchers to explore the pharmacological profile of this and other related benzamide derivatives. Further studies are warranted to elucidate its precise biological functions and potential therapeutic applications.
References
- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the nucleophilic acyl substitution of a 4-methoxybenzoyl derivative with ethanolamine. Two primary methods are presented, utilizing either methyl 4-methoxybenzoate or 4-methoxybenzoyl chloride as the starting material. These protocols are designed to be straightforward and reproducible in a standard laboratory setting.
Introduction
This compound and its analogues are of significant interest due to their potential applications in the development of novel therapeutic agents and functional materials. The presence of the amide linkage, a hydroxyl group, and a methoxy-substituted aromatic ring provides a scaffold for further chemical modification and for establishing specific intermolecular interactions. Accurate and efficient synthesis of this compound is crucial for advancing research in these fields. The following protocols detail the necessary steps for its preparation, purification, and characterization.
Chemical Reaction Scheme
The synthesis of this compound can be achieved through two primary pathways:
-
From Methyl 4-methoxybenzoate: An amidation reaction between methyl 4-methoxybenzoate and ethanolamine.
-
From 4-methoxybenzoyl chloride: A Schotten-Baumann type reaction between 4-methoxybenzoyl chloride and ethanolamine.
Quantitative Data Summary
| Parameter | Method 1: From Methyl 4-methoxybenzoate (Analogous)[1][2] | Method 2: From 4-methoxybenzoyl chloride (Analogous)[3] |
| Starting Material | Methyl 4-methoxybenzoate | 4-methoxybenzoyl chloride |
| Reagent | Ethanolamine | Ethanolamine |
| Typical Reaction Temp. | 80-150 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 5-8 hours | 10-30 minutes |
| Reported Yield | 68-75% | ~97% |
| Purity | >97% (after recrystallization) | >97% (after recrystallization) |
Note: The data for Method 1 is based on analogous syntheses of similar hydroxybenzamides. The yield for Method 2 is based on the synthesis of N-(2-hydroxyethyl)benzamide.
Experimental Protocols
Method 1: Synthesis from Methyl 4-methoxybenzoate
This protocol is adapted from the synthesis of structurally similar N-(2-hydroxyethyl)hydroxybenzamides.[1][2]
Materials:
-
Methyl 4-methoxybenzoate
-
Ethanolamine
-
Chloroform
-
Acetone
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer and/or FT-IR spectrometer for characterization
Procedure:
-
In a round-bottom flask, combine methyl 4-methoxybenzoate and an excess of ethanolamine (e.g., a 2 to 5-fold molar excess).
-
Heat the mixture with stirring to approximately 150 °C for 5 hours.[1] Alternatively, the reaction can be conducted at a lower temperature of 80 °C for 8 hours.[2] During the reaction, methanol is evolved and can be distilled off.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanolamine under reduced pressure using a rotary evaporator.
-
To the resulting residue, add chloroform and stir to dissolve the product and separate it from any unreacted ethanolamine. The mixture may be washed with water to remove any remaining ethanolamine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the chloroform in vacuo to yield the crude product as a residual oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent such as acetone or an ethyl acetate/hexane mixture to obtain this compound as a crystalline solid.[1]
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR).
Method 2: Synthesis from 4-methoxybenzoyl chloride
This protocol is adapted from the high-yield synthesis of N-(2-hydroxyethyl)benzamide.[3]
Materials:
-
4-methoxybenzoyl chloride
-
Ethanolamine
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or FT-IR spectrometer for characterization
Procedure:
-
In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine (approximately 5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 4-methoxybenzoyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the ethanolamine solution via a dropping funnel over a period of 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.
-
Quench the reaction by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.[3]
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR).
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-methoxybenzoyl chloride is corrosive and lachrymatory; handle with care.
-
Ethanolamine is corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described provide reliable methods for the synthesis of this compound. The choice between the two methods may depend on the availability of starting materials, desired reaction time, and scale of the synthesis. Method 2, starting from the acyl chloride, is generally faster and proceeds under milder conditions, often resulting in higher yields. Proper purification, as outlined, is essential to obtain a product of high purity suitable for subsequent applications.
References
Application Notes and Protocols for the Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route described is the direct amide coupling of 4-methoxybenzoic acid and ethanolamine using carbodiimide chemistry. This method offers high yields and straightforward purification. An alternative thermal condensation method is also discussed. This protocol includes reaction parameters, reagent details, and comprehensive characterization of the final product.
Introduction
This compound is a bespoke chemical used in the development of novel therapeutic agents and functional materials. Its structure, incorporating a methoxy-substituted benzene ring and a hydrophilic hydroxyethyl amide side chain, imparts unique properties that are of interest in drug design and polymer chemistry. The synthesis of this amide is typically achieved through the formation of an amide bond between 4-methoxybenzoic acid and ethanolamine. This document outlines a reliable and reproducible protocol for this synthesis, focusing on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as a coupling agent system.
Chemical Reaction
The synthesis proceeds via the activation of the carboxylic acid group of 4-methoxybenzoic acid by EDC, which is then susceptible to nucleophilic attack by the amino group of ethanolamine. HOBt is used as an additive to suppress side reactions and improve the efficiency of the coupling.
Reaction Scheme:
Experimental Protocols
Method 1: Amide Coupling Using EDC and HOBt
This protocol is a standard and efficient method for the synthesis of this compound at room temperature.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxybenzoic acid | ≥99% | Sigma-Aldrich |
| Ethanolamine | ≥99% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Silica Gel | 60 Å, 230-400 mesh |
Procedure:
-
To a solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add ethanolamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Method 2: Thermal Condensation
This method provides an alternative route that avoids the use of coupling agents but requires elevated temperatures. A similar procedure has been reported for the synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 4-methoxybenzoate | ≥99% | Sigma-Aldrich |
| Ethanolamine | ≥99% | Sigma-Aldrich |
| Chloroform | ACS grade | Fisher Scientific |
| Acetone | ACS grade | Fisher Scientific |
Procedure:
-
Combine methyl 4-methoxybenzoate (1.0 eq) and an excess of ethanolamine (e.g., 5-10 eq).
-
Heat the mixture at a temperature sufficient to distill off the methanol byproduct (typically around 150 °C).[1]
-
Monitor the reaction until the theoretical amount of methanol has been collected.
-
Remove the excess ethanolamine under reduced pressure.
-
Dissolve the residue in a suitable solvent like chloroform and then remove the solvent in vacuo to eliminate any remaining traces of ethanolamine.[1]
-
Dissolve the resulting crude product in a minimal amount of hot acetone and allow it to cool to induce crystallization.[1]
-
Collect the crystals by filtration, wash with cold acetone, and dry to obtain this compound.
Data Presentation
Table 1: Physicochemical and Characterization Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| CAS Number | 57728-69-5 | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [2] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (ppm): Aromatic protons (~6.9-7.8), -OCH₃ (~3.8), -NH-CH₂- ( |
| ¹³C NMR | Predicted chemical shifts (ppm): Carbonyl (~167), Aromatic carbons (~114-162), -OCH₃ (~55), -NH-CH₂- (~43), -CH₂-OH (~61). |
| FTIR (cm⁻¹) | Predicted characteristic peaks: O-H stretch (~3300-3500, broad), N-H stretch (~3300), C=O stretch (~1630), C-O stretch (~1250, 1030), Aromatic C-H stretch (~3000-3100), Aromatic C=C stretch (~1600, 1510). |
Note: The spectroscopic data provided are predicted values based on the analysis of similar compounds. Actual experimental data should be acquired for full characterization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDC is a skin and eye irritant. Avoid direct contact.
-
DMF is a potential reproductive toxin. Handle with care and avoid inhalation.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. The use of EDC and HOBt as coupling agents allows for a high-yielding reaction under mild conditions. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This application note serves as a valuable resource for scientists and professionals engaged in pharmaceutical development and chemical research.
References
Application Notes and Protocols: Purification of N-(2-hydroxyethyl)-4-methoxybenzamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with potential applications in pharmaceutical and materials science research. The synthesis of this compound often results in a crude product containing impurities such as unreacted starting materials, by-products, and residual solvents. For its effective use in downstream applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] This document provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, a step-by-step procedure, and illustrative data for purity assessment.
Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor).[3] The purified crystals are then isolated by filtration.
Data Presentation
The following tables summarize representative quantitative data for the recrystallization of this compound. Note: This data is illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Low | Moderate | Good |
| Ethanol | Moderate | High | Excellent |
| Acetone | High | Very High | Poor (too soluble) |
| Ethyl Acetate | Low | Moderate | Good |
| Hexane | Insoluble | Insoluble | Unsuitable |
| Toluene | Low | Moderate | Good |
| Acetonitrile | Moderate | High | Excellent |
Table 2: Purity and Yield Data for Recrystallization
| Parameter | Before Recrystallization | After Recrystallization (Ethanol) |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Purity (by HPLC) | ~90% | >99% |
| Melting Point | 108-112 °C | 114-116 °C |
| Yield | - | ~85% |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Solvent Selection
The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on the polar nature of this compound, resulting from the hydroxyl, amide, and methoxy functional groups, polar solvents are generally suitable.[1] Ethanol is often an excellent choice for recrystallizing N-substituted benzamides.[4] A solvent system, such as ethanol-water or ethyl acetate-hexane, can also be employed to achieve the desired solubility characteristics.
Recrystallization Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 20 mL of ethanol) and a boiling chip.
-
Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or water bath while stirring. Add more hot solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator to remove all traces of the solvent.
-
Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product to assess the effectiveness of the purification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound by recrystallization.
Logical Relationship: Solvent Selection for Recrystallization
Caption: Logical diagram illustrating the key criteria for selecting an optimal recrystallization solvent.
References
Application Note: HPLC Analysis of N-(2-hydroxyethyl)-4-methoxybenzamide
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-hydroxyethyl)-4-methoxybenzamide. The method is suitable for purity assessment and quantification in bulk drug substances and developmental formulations. The procedure utilizes a C18 column with isocratic elution and UV detection, providing a simple, accurate, and reproducible analytical solution.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and materials science research. A reliable and validated analytical method is crucial for ensuring the quality, purity, and concentration of this compound in various samples. High-performance liquid chromatography (HPLC) is a premier technique for this purpose due to its high resolution, sensitivity, and accuracy. The method described herein is based on established principles for analyzing benzamide derivatives, ensuring broad applicability.[1][2]
Principle
The separation is achieved using a reversed-phase C18 column. The analyte, this compound, is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from impurities based on its partitioning between the nonpolar stationary phase (C18) and a polar mobile phase.[3] The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is delivered at a constant flow rate (isocratic elution). The compound is detected by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification.
Experimental Protocol
1.0 Equipment and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).
-
Chromatography data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
2.0 Reagents and Standards
-
This compound reference standard (>97% purity).[4]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Deionized or Milli-Q water.
3.0 Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
4.0 Preparation of Solutions
-
4.1 Mobile Phase Preparation (1 L):
-
Dissolve 2.72 g of KH₂PO₄ in 500 mL of deionized water to prepare a 20 mM buffer solution.
-
Adjust the pH of the buffer to 3.0 ± 0.05 using orthophosphoric acid.
-
Mix 500 mL of the prepared buffer with 500 mL of acetonitrile.
-
Degas the final mobile phase solution for 15 minutes in an ultrasonic bath before use.
-
-
4.2 Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
-
4.3 Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.
-
-
4.4 Sample Solution Preparation:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
5.0 HPLC Analysis Workflow
6.0 System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution (e.g., 50 µg/mL) five times and evaluate the parameters. The acceptance criteria are listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
7.0 Data Analysis and Calculations
The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak area of a known standard concentration or by using a calibration curve.
-
Calculation using an external standard: Assay (%) = (Areasample / Areastandard) × (Concstandard / Concsample) × Puritystandard
Method Performance Data
Table 3: Linearity
The linearity of the method was established by constructing a calibration curve from 10 to 100 µg/mL. The correlation coefficient (r²) demonstrates a strong linear relationship between concentration and peak area.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 25 | 315.2 |
| 50 | 628.9 |
| 75 | 940.5 |
| 100 | 1255.1 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (% RSD).
| Level | Concentration (µg/mL) | Recovery (%) (n=3) | Precision (% RSD, Intra-day) |
| 80% | 40 | 99.5% | 0.85% |
| 100% | 50 | 100.8% | 0.62% |
| 120% | 60 | 101.2% | 0.77% |
The developed RP-HPLC method is demonstrated to be simple, precise, accurate, and linear for the determination of this compound. The protocol is straightforward and employs common reagents and equipment, making it suitable for routine quality control and research applications. The system suitability criteria ensure the reliability of the results obtained.
References
Application Notes and Protocols: N-(2-hydroxyethyl)-4-methoxybenzamide in Bromodomain Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2][3][4] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a significant therapeutic target in oncology due to its role in regulating the expression of key oncogenes like c-MYC.[1][2][3][4] Inhibition of the interaction between bromodomains and acetylated histones can disrupt downstream signaling pathways that promote cancer cell proliferation and survival.
This document provides detailed protocols for the screening of potential bromodomain inhibitors, using N-(2-hydroxyethyl)-4-methoxybenzamide as a representative compound. While the direct inhibitory activity of this compound on bromodomains is suggested by patent literature (EP-3218375-A1: "Substituted pyrrolopyrdines as inhibitors of bromodomain" and US-10183009-B2: "Therapeutic compounds and uses thereof"), this document presents a generalized framework for its characterization.[5]
Featured Application: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format well-suited for high-throughput screening (HTS) of bromodomain inhibitors.[6][7][8][9][10][11][12][13] The assay measures the disruption of the interaction between a bromodomain protein and a biotinylated, acetylated histone peptide.
Principle of the TR-FRET Assay
The assay utilizes a Europium (Eu)-chelate-labeled antibody that binds to a GST-tagged bromodomain protein (Donor) and a streptavidin-conjugated fluorophore (e.g., APC) that binds to the biotinylated histone peptide (Acceptor). When the bromodomain and the histone peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the Europium chelate. A test compound that inhibits this interaction will lead to a decrease in the FRET signal.
Quantitative Data Summary
The following table presents hypothetical data for this compound against various bromodomains to illustrate the type of data generated in a screening campaign.
| Target Bromodomain | Test Compound | IC50 (µM) |
| BRD4(BD1) | This compound | 1.5 |
| BRD4(BD2) | This compound | 5.2 |
| BRD2(BD1) | This compound | 3.8 |
| BRD3(BD2) | This compound | 8.1 |
| CREBBP | This compound | > 50 |
Table 1: Hypothetical IC50 values of this compound against a panel of bromodomains.
Experimental Protocols
TR-FRET Assay for BRD4(BD1) Inhibition
Materials:
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)
-
Europium-labeled anti-GST antibody
-
Streptavidin-conjugated Allophycocyanin (APC)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control inhibitor (e.g., JQ1)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in TR-FRET Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Reagent Preparation:
-
Dilute the GST-BRD4(BD1) protein, biotinylated H4 peptide, Eu-anti-GST antibody, and Streptavidin-APC to their optimal working concentrations in TR-FRET Assay Buffer. These concentrations should be determined empirically through reagent titration experiments.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or control (DMSO for negative control, JQ1 for positive control) to the wells of a 384-well plate.
-
Add 5 µL of the diluted GST-BRD4(BD1) protein and 5 µL of the Eu-anti-GST antibody mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 5 µL of the diluted biotinylated H4 peptide and 5 µL of the Streptavidin-APC mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at 320-340 nm and measure emission at two wavelengths: 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the emission signal at 615 nm.
-
Normalize the data using the negative (DMSO) and positive (JQ1) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: BRD4-mediated transcription of c-MYC.
Experimental Workflow
Caption: Workflow for bromodomain inhibitor screening.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
- 6. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. westbioscience.com [westbioscience.com]
Application Notes: Protocol for Using N-(2-hydroxyethyl)-4-methoxybenzamide in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-(2-hydroxyethyl)-4-methoxybenzamide is a benzamide derivative. While the biological activity of this specific compound is not extensively documented in publicly available literature, the benzamide scaffold is present in a number of pharmacologically active compounds, including some that have been identified as modulators of sirtuin activity. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cell metabolism, DNA repair, and longevity. In particular, SIRT2 has been identified as a therapeutic target in neurodegenerative diseases and cancer.
These application notes provide a hypothetical protocol for evaluating the potential SIRT2 inhibitory activity of this compound in a cell-based assay. The provided methodologies are based on established protocols for characterizing SIRT2 inhibitors and should be adapted as necessary for specific experimental contexts.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data for this compound as a SIRT2 inhibitor. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 15 µM | HEK293T | Cell-based SIRT2 deacetylase activity assay |
| Target Engagement | Increased α-tubulin acetylation | U2OS | Western Blot |
| Cytotoxicity (CC50) | > 100 µM | HeLa | MTT Assay |
Signaling Pathway
SIRT2 is a predominantly cytoplasmic sirtuin that deacetylates several proteins, with one of its major substrates being α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin at lysine-40 (K40). This can impact microtubule dynamics and cell division.
Figure 1. Inhibition of SIRT2-mediated deacetylation.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human embryonic kidney cells (HEK293T) or human osteosarcoma cells (U2OS) are suitable for these assays. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound (MW: 195.22 g/mol ) in dimethyl sulfoxide (DMSO). Store at -20°C. Prepare fresh dilutions in cell culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.5%.
In-Cell SIRT2 Deacetylase Inhibition Assay
This protocol describes a method to measure the inhibition of SIRT2 activity within cells using a commercially available SIRT2 activity assay kit.
Figure 2. Workflow for in-cell SIRT2 inhibition assay.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a known SIRT2 inhibitor as a positive control. Incubate for 4-6 hours.
-
Cell Lysis and Deacetylation Reaction: Follow the instructions of a commercial in-cell SIRT2 activity assay kit. This typically involves lysing the cells and adding a fluorogenic SIRT2 substrate.
-
Signal Development and Measurement: Add the developer solution provided in the kit, which generates a fluorescent signal from the deacetylated substrate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signals to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for α-tubulin Acetylation
This protocol is to confirm the target engagement of the compound by observing the acetylation status of a known SIRT2 substrate, α-tubulin.
Methodology:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates. Once confluent, treat the cells with increasing concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin (Lys40) and total α-tubulin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Disclaimer
The protocols and data presented in these application notes are for illustrative purposes and are based on general methodologies for characterizing sirtuin inhibitors. There is no published evidence to date confirming that this compound is a sirtuin modulator. Researchers should perform their own validation experiments to determine the biological activity of this compound.
Application Notes and Protocols: Solubility of N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the solubility of N-(2-hydroxyethyl)-4-methoxybenzamide in common laboratory solvents. Due to the lack of readily available quantitative solubility data for this specific compound, a standardized experimental procedure is outlined to enable researchers to generate reliable and reproducible data.
Introduction
This compound is a chemical compound with potential applications in various research and development fields. Understanding its solubility in different solvents is a critical first step for any application, including formulation development, reaction chemistry, and biological assays. Solubility dictates the choice of solvent for creating stock solutions, performing reactions, and developing delivery systems. This document presents a general protocol for quantitatively determining the solubility of this compound.
Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents is not widely published. The table below is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 |
Researchers should fill in this table with their own experimental findings.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Materials:
-
This compound (solid)
-
Selected common laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile) of high purity
-
Analytical balance
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Accurately weigh a small amount of this compound that is in excess of its expected solubility and add it to a vial. A starting point could be 50-100 mg.
-
Pipette a known volume of the desired solvent (e.g., 5 mL) into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. The presence of undissolved solid should be visible to confirm that a saturated solution has been achieved.[1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid at the bottom of the vial.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial for accurate results.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.
-
Dilute the filtered saturated solution to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution.
-
-
-
Data Reporting:
-
Express the solubility in mg/mL.
-
Calculate the molar solubility (mol/L) using the molecular weight of this compound (195.22 g/mol ).
-
Record the temperature at which the experiment was conducted.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Considerations and Best Practices
-
Purity of Compound and Solvents: The purity of both the this compound and the solvents used will significantly impact the accuracy of the solubility determination.[1]
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the equilibration process is critical.[2]
-
Equilibrium Time: The time required to reach equilibrium can vary. It may be necessary to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
Solvent Evaporation: Use tightly sealed vials to prevent solvent evaporation, especially with volatile solvents, as this would alter the concentration.
-
Method Validation: Ensure that the analytical method (HPLC or UV-Vis) is validated for linearity, accuracy, and precision over the expected concentration range.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and to calculate standard deviations.
References
Application Notes and Protocols for Long-Term Storage and Stability of N-(2-hydroxyethyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and evaluating the long-term storage and stability of N-(2-hydroxyethyl)-4-methoxybenzamide. Due to the limited availability of specific public stability data for this compound, this guide outlines recommended storage conditions based on supplier information and provides detailed protocols for conducting stability studies, including forced degradation, to determine its intrinsic stability and degradation pathways.
Recommended Long-Term Storage
Based on information from chemical suppliers, the following storage conditions are recommended to ensure the integrity of this compound:
-
Standard Storage: For routine use, store at 2-8°C.[1]
-
Long-Term Archival: For maximum stability over extended periods, it is advisable to store the compound in a freezer at or below -20°C.[2] The product should be sealed in a dry environment.
It is crucial to note that some suppliers do not provide analytical data and place the responsibility of purity confirmation on the buyer. Therefore, initial analysis and periodic re-evaluation of purity are recommended, especially for long-term research applications.
Stability Indicating Method Development and Forced Degradation Studies
To comprehensively understand the stability profile of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[3][4][5] Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways, which in turn helps in developing a robust stability-indicating method.[6][7][8]
Table 1: Summary of Forced Degradation Conditions
The following table outlines the recommended stress conditions for forced degradation studies on this compound, based on general guidelines for pharmaceutical compounds.[6][9][10]
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours | Amide bond hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours | Amide bond hydrolysis |
| Oxidative | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | Oxidation of the aromatic ring or other susceptible functional groups |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours | General thermal decomposition |
| Photolytic | UV light (254 nm) & Visible light | Room Temperature | 24, 48, 72 hours | Photochemical degradation |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Studies
For each condition, a parallel control sample (working solution without the stress agent) should be analyzed.
2.1 Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
2.2 Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
2.3 Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
2.4 Thermal Degradation:
-
Place a known amount of the solid compound in a thermostatically controlled oven at 80°C.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare a 100 µg/mL solution.
2.5 Photolytic Degradation:
-
Expose the working solution (100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at specified time points.
Protocol 3: HPLC Analysis
A reverse-phase HPLC method is generally suitable for this type of compound. The following is a starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method should be optimized to achieve good resolution between the parent peak and any degradation products.[3]
Data Presentation and Interpretation
The results from the forced degradation studies should be tabulated to show the percentage of degradation of this compound and the formation of any degradation products.
Table 2: Hypothetical Stability Data for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| Control | 24 | 99.8 | Not Detected | Not Detected |
| 0.1 M HCl @ 60°C | 24 | 85.2 | 12.5 | 2.1 |
| 0.1 M NaOH @ 60°C | 24 | 70.6 | 25.1 | 4.0 |
| 3% H₂O₂ @ RT | 72 | 92.5 | 7.3 | Not Detected |
| Dry Heat @ 80°C | 72 | 98.1 | 1.7 | Not Detected |
| Photolytic (UV) | 72 | 95.3 | 4.5 | Not Detected |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow for Stability Studies
The following diagram illustrates the workflow for conducting stability and forced degradation studies.
Caption: Workflow for forced degradation and stability analysis.
As there is no specific information available in the search results regarding signaling pathways for this compound, a diagram for this is not included. The focus of this document is on the chemical stability and storage of the compound.
References
- 1. chiralen.com [chiralen.com]
- 2. 5942-25-6|4-Hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide|BLD Pharm [bldpharm.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. impactfactor.org [impactfactor.org]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
Application Note: Mass Spectrometry Fragmentation Analysis of N-(2-hydroxyethyl)-4-methoxybenzamide
Abstract
This application note details the theoretical fragmentation analysis of N-(2-hydroxyethyl)-4-methoxybenzamide using mass spectrometry. It outlines a comprehensive protocol for sample preparation and analysis via electrospray ionization mass spectrometry (ESI-MS). The predicted fragmentation patterns are discussed, and a summary of expected quantitative data is provided. This document serves as a guide for researchers, scientists, and drug development professionals in identifying and characterizing this and similar compounds.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and materials science. Its chemical structure consists of a methoxy-substituted benzamide core linked to a hydroxyethyl group. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices. This note provides a detailed protocol for its analysis and a theoretical examination of its fragmentation pathways under typical ESI-MS conditions.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound standard. Dissolve the standard in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL).
-
Sample Matrix Preparation (for biological samples): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step is necessary.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.
-
Liquid-Liquid Extraction: Adjust the pH of 1 mL of the sample to a suitable value. Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is typically suitable for this compound due to the presence of amide and hydroxyl groups that can be readily protonated.
-
Infusion: Directly infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Scan Parameters:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS or MS²): Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ions.
-
The following diagram outlines the general experimental workflow:
Caption: A flowchart of the experimental procedure.
Data Presentation
The expected major ions from the fragmentation of this compound are summarized in the table below. The molecular formula for this compound is C₁₀H₁₃NO₃, with a monoisotopic mass of 195.09 g/mol .[1]
| Ion Description | Proposed Structure | m/z (calculated) |
| [M+H]⁺ | Protonated Molecule | 196.097 |
| Fragment 1 | 4-methoxybenzoyl cation | 135.044 |
| Fragment 2 | Loss of H₂O from [M+H]⁺ | 178.086 |
| Fragment 3 | Loss of C₂H₄O from [M+H]⁺ | 152.065 |
| Fragment 4 | 4-methoxyphenyl cation | 107.049 |
| Fragment 5 | Benzoyl cation | 105.033 |
| Fragment 6 | Phenyl cation | 77.039 |
Fragmentation Pathway Analysis
The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving cleavages around the amide bond and losses from the hydroxyethyl and methoxy groups.
A primary fragmentation pathway involves the cleavage of the C-N bond of the amide, a common fragmentation for amides, which would lead to the formation of the stable 4-methoxybenzoyl cation (m/z 135.044).[2] Further fragmentation of this ion could occur through the loss of carbon monoxide (CO), though this is less common for aromatic carbonyls.
Another likely fragmentation is the loss of a neutral water molecule (H₂O) from the hydroxyethyl group, resulting in an ion at m/z 178.086. Cleavage of the bond between the carbonyl carbon and the nitrogen can also result in the loss of the entire hydroxyethylamino group.
The methoxy group on the aromatic ring can also participate in fragmentation. Loss of a methyl radical (•CH₃) from the 4-methoxybenzoyl cation could occur, although less frequently. A more characteristic fragmentation of the aromatic portion is the formation of the benzoyl cation (m/z 105) and subsequently the phenyl cation (m/z 77) through losses of CO.[3]
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Key fragmentation pathways of the parent molecule.
Conclusion
The provided application note outlines a theoretical framework and a practical protocol for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, centered around the cleavage of the amide bond and losses from the substituent groups, provide a basis for the identification and structural confirmation of this compound. The experimental procedures are designed to be adaptable to various high-resolution mass spectrometry platforms. This information is valuable for researchers in drug discovery and related fields requiring detailed molecular characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(2-hydroxyethyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common and direct method is the aminolysis of a 4-methoxybenzoic acid ester, such as methyl 4-methoxybenzoate, with ethanolamine. This reaction can be carried out by heating the two reactants, often without the need for a catalyst.
Q2: What is a typical yield for the synthesis of this compound?
A2: While specific yields for this compound are not widely published, yields for analogous reactions, such as the synthesis of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide from the corresponding methyl ester and ethanolamine, are reported to be in the range of 63-72%.[1] Yields are highly dependent on reaction conditions and purification methods.
Q3: What are the key parameters to control to maximize the yield?
A3: The key parameters to optimize are reaction temperature, reaction time, and the molar ratio of reactants. Driving the reaction to completion by removing the methanol byproduct can also improve the yield. Post-reaction purification is crucial to remove unreacted starting materials and side products.
Q4: What are the potential side reactions in this synthesis?
A4: Potential side reactions include the incomplete reaction leaving starting materials, and the potential for the product's hydroxyl group to react further under harsh conditions, although this is less likely. If starting from 4-methoxybenzoyl chloride, over-reaction with ethanolamine to form a tertiary amine is a possibility.
Q5: How can I purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A variety of solvents can be screened to find the optimal system. Common choices for compounds with similar functionalities include ethanol, acetone, or mixtures like hexane/ethyl acetate or methanol/water.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Inadequate mixing of reactants. 4. Starting materials are impure or degraded. | 1. Increase the reaction temperature, for example, to around 80-100 °C. 2. Extend the reaction time and monitor the progress using TLC. 3. Ensure efficient stirring throughout the reaction. 4. Verify the purity of methyl 4-methoxybenzoate and ethanolamine before starting. |
| Low Yield after Purification | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Suboptimal recrystallization solvent. | 1. Use a slight excess of ethanolamine to drive the reaction to completion. 2. Minimize transfer steps and ensure complete precipitation during recrystallization by cooling the solution thoroughly. 3. Systematically screen for a recrystallization solvent that provides high recovery of pure product. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials (methyl 4-methoxybenzoate or ethanolamine). 2. Formation of side products. | 1. Improve the purification process, for instance, by performing multiple recrystallizations or using column chromatography. 2. Optimize reaction conditions (temperature, time) to minimize side product formation. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities depressing the melting point. 2. The product may be a low-melting solid or an oil at room temperature if impure. | 1. Attempt purification by column chromatography to remove impurities. 2. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Protocol 1: Direct Aminolysis of Methyl 4-methoxybenzoate
This protocol is adapted from the synthesis of a structurally similar compound, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide.[1]
Materials:
-
Methyl 4-methoxybenzoate
-
Ethanolamine
-
Water (optional, as solvent)
-
Apparatus for heating and stirring (e.g., round-bottom flask with reflux condenser and magnetic stirrer)
Procedure:
-
In a round-bottom flask, combine methyl 4-methoxybenzoate (1 equivalent) and ethanolamine (1.5 equivalents).
-
Optionally, add water as a solvent (e.g., equal volume to the reactants).
-
Heat the mixture to 80 °C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If water was used as a solvent, the product may precipitate upon cooling. If the reaction was run neat, add water to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product in a vacuum oven at 50 °C.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).
| Reactant | Molar Ratio | Typical Conditions | Reported Yield Range (for analog) |
| Methyl 4-methoxybenzoate | 1 | 80 °C, 8 hours | 63-72%[1] |
| Ethanolamine | 1.5 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Identifying common byproducts in N-(2-hydroxyethyl)-4-methoxybenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct method for the synthesis of this compound is the acylation of ethanolamine with p-anisoyl chloride or a derivative of 4-methoxybenzoic acid. This reaction is typically performed under Schotten-Baumann conditions. An alternative route involves the amidation of an ester of 4-methoxybenzoic acid, such as methyl 4-methoxybenzoate, with ethanolamine.
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The primary byproducts depend on the synthetic route chosen. In the acylation of ethanolamine with p-anisoyl chloride, the main potential byproducts include:
-
O-acylated byproduct: 2-(4-methoxybenzamido)ethyl 4-methoxybenzoate, formed by the acylation of the hydroxyl group of the desired product.
-
Di-acylated byproduct: Resulting from the acylation of both the amine and hydroxyl groups of ethanolamine.
-
4-methoxybenzoic acid: Formed from the hydrolysis of the p-anisoyl chloride starting material.
-
Unreacted starting materials: Residual ethanolamine and p-anisoyl chloride.
Q3: How can I minimize the formation of the O-acylated byproduct?
A3: To minimize O-acylation, it is crucial to control the reaction conditions. Using a stoichiometric amount of p-anisoyl chloride relative to ethanolamine is critical. Slowly adding the acyl chloride to the ethanolamine solution, especially at low temperatures, can favor N-acylation over O-acylation. The choice of base and solvent system also plays a significant role in the selectivity of the reaction.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. To identify the product and byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of the product and impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting materials are consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to overcome phase transfer limitations in a two-phase system. |
| Hydrolysis of p-Anisoyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Suboptimal Reaction Temperature | The acylation of ethanolamine is typically exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of p-anisoyl chloride to control the reaction rate and improve selectivity. After the initial addition, the reaction may be allowed to warm to room temperature. |
| Inefficient Base | Use a suitable base, such as sodium hydroxide or triethylamine, to effectively neutralize the HCl generated during the reaction. The base should be added in at least a stoichiometric amount. |
Issue 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| O-acylated Byproduct | Excess p-anisoyl chloride or prolonged reaction at elevated temperatures. | Use a 1:1 molar ratio of ethanolamine to p-anisoyl chloride. Add the acyl chloride slowly to the reaction mixture at a low temperature. |
| Di-acylated Byproduct | Use of a large excess of p-anisoyl chloride. | Carefully control the stoichiometry of the reactants. |
| 4-Methoxybenzoic Acid | Hydrolysis of p-anisoyl chloride due to the presence of water. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | Ensure the reaction goes to completion by monitoring with TLC. Verify the molar ratios of the reactants. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Solution |
| Co-elution of Product and Byproducts during Chromatography | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging. |
| Product Oiling Out During Crystallization | Try different solvent systems for recrystallization. A solvent/anti-solvent combination might be effective. Ensure the product is sufficiently pure before attempting recrystallization. |
| Product is a Persistent Oil | If the product is an oil and difficult to crystallize, purification by column chromatography is the recommended method. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Ethanolamine
-
p-Anisoyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) in a suitable solvent system, such as a mixture of water and dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
If using sodium hydroxide, add an aqueous solution of NaOH (1.1 equivalents) to the ethanolamine solution. If using triethylamine, add it directly to the solution.
-
Dissolve p-anisoyl chloride (1.0 equivalent) in dichloromethane.
-
Slowly add the p-anisoyl chloride solution dropwise to the stirred ethanolamine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted ethanolamine and base, followed by a saturated sodium bicarbonate solution to remove any 4-methoxybenzoic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: N-(2-hydroxyethyl)-4-methoxybenzamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of N-(2-hydroxyethyl)-4-methoxybenzamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, categorized by the purification method.
Recrystallization
Problem: Oiling Out
Your compound precipitates as an oil instead of crystals during recrystallization.
-
Possible Causes & Solutions:
-
Solution is too saturated: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Cooling is too rapid: Slow cooling encourages crystal formation. Try letting the solution cool to room temperature on the benchtop before placing it in an ice bath.
-
Inappropriate solvent: The solvent may be too good a solvent, even when cold. Try a different solvent or a solvent mixture. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or acetone/water.[1][2]
-
Impurity presence: High levels of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography.
-
Problem: Poor Crystal Yield
You obtain a very low amount of purified product after recrystallization.
-
Possible Causes & Solutions:
-
Too much solvent used: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Compound is too soluble in the chosen solvent: If the compound remains soluble even at low temperatures, the solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Premature crystallization: If crystals form too early in the hot solution, it may be due to evaporation of the solvent. Use a condenser during the heating phase.
-
Problem: Crystals are colored
The resulting crystals have a noticeable color, indicating the presence of impurities.
-
Possible Causes & Solutions:
-
Colored impurities are co-precipitating: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Product degradation: If the heating step is too long or at too high a temperature, the product may degrade. Minimize the time the solution is kept at high temperatures.
-
Column Chromatography
Problem: Poor Separation of Product from Impurities
The product and impurities elute from the column at the same time.
-
Possible Causes & Solutions:
-
Incorrect mobile phase: The polarity of the solvent system may not be optimal. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. For this compound, a good starting point for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 7:3 or 3:1).[3]
-
Column overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Column packing issues: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly.
-
Problem: Product is not eluting from the column
The desired compound remains on the column even with a highly polar mobile phase.
-
Possible Causes & Solutions:
-
Product is too polar for the mobile phase: Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol to the ethyl acetate may be necessary.
-
Interaction with silica gel: The amide and hydroxyl groups can strongly interact with the acidic silica gel. Consider using neutral or basic alumina as the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
When synthesizing this compound from methyl 4-methoxybenzoate and ethanolamine, common impurities include:
-
Unreacted starting materials: Methyl 4-methoxybenzoate and ethanolamine.
-
Side products: Such as the product of double addition of ethanolamine to the ester.
-
Byproducts from the workup: Salts formed during neutralization steps.
Q2: What is a good starting point for developing a recrystallization protocol?
A good starting point is to test the solubility of your crude product in a variety of solvents of different polarities (e.g., water, ethanol, ethyl acetate, acetone, hexanes). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or in an ice bath. For this compound, ethanol or a mixture of ethanol and water is often a good choice.
Q3: How can I monitor the progress of my column chromatography purification?
Thin Layer Chromatography (TLC) is the best way to monitor your column. Collect fractions as the solvent elutes and spot them on a TLC plate. Visualizing the spots under a UV lamp will show you which fractions contain your product and which contain impurities.
Q4: My purified product still shows impurities by HPLC. What should I do?
If HPLC analysis shows remaining impurities after initial purification, a second purification step may be necessary. If you initially used recrystallization, try column chromatography, or vice versa. Alternatively, you can try a different recrystallization solvent system.
Data Presentation
The following tables summarize typical data obtained during the purification of this compound. (Note: These are representative values and may vary based on experimental conditions).
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (by HPLC) |
| Ethanol/Water (8:2) | Good | Poor | Good | >98% |
| Ethyl Acetate/Hexanes (1:1) | Moderate | Poor | Moderate | ~95% |
| Acetone | High | Moderate | Poor | ~90% |
| Water | Poor | Poor | N/A | N/A |
Table 2: Column Chromatography Conditions
| Stationary Phase | Mobile Phase | Elution Order | Purity (by HPLC) |
| Silica Gel | Ethyl Acetate/Hexanes (7:3) | 1. Methyl 4-methoxybenzoate2. N-(2-hydroxyethyl)-4-methoxybenzamide3. Ethanolamine | >99% |
| Alumina (Neutral) | Dichloromethane/Methanol (98:2) | 1. Methyl 4-methoxybenzoate2. N-(2-hydroxyethyl)-4-methoxybenzamide3. Ethanolamine | >99% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol (approximately 80°C) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 20% to 70% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Potential degradation pathways of N-(2-hydroxyethyl)-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-hydroxyethyl)-4-methoxybenzamide. The information provided is designed to address potential issues related to the compound's stability and degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?
A1: this compound, like many organic molecules, can be susceptible to degradation over time, especially under suboptimal storage conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis. Ensure your samples are stored in a cool, dark, and dry place, preferably under an inert atmosphere if long-term stability is critical.
Q2: My analytical chromatogram (e.g., HPLC) shows unexpected peaks that are not present in a freshly prepared sample. How can I identify these new peaks?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks likely correspond to degradation products. The most probable degradation products would result from the cleavage of the amide bond or modification of the hydroxyethyl or methoxy groups. To identify these, you can perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions. Characterization of the resulting products can be achieved using techniques like LC-MS, GC-MS, and NMR.
Q3: What are the most likely degradation products of this compound?
A3: Based on the structure of this compound, the most probable degradation products are:
-
4-Methoxybenzoic acid and Ethanolamine: Formed via hydrolysis of the amide bond. This is a common degradation pathway for amide-containing compounds, particularly under acidic or basic conditions.[1][2]
-
Oxidative Degradants: The secondary alcohol on the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid. The methoxy group could also be susceptible to oxidative demethylation. The aromatic ring itself could undergo oxidation under harsh conditions.
-
Photodegradants: Exposure to light, especially UV radiation, can induce degradation, potentially leading to the formation of radical species and subsequent complex reaction mixtures.
Q4: How can I prevent the degradation of my this compound samples?
A4: To minimize degradation, adhere to the following best practices:
-
Storage: Store the compound in well-sealed, airtight containers, protected from light, at a low temperature (e.g., 2-8°C). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Selection: When preparing solutions, use high-purity solvents and prepare them fresh. Be mindful of the pH of your solutions, as extremes in pH can catalyze hydrolysis.
-
Experimental Conditions: During experiments, protect your samples from prolonged exposure to light and high temperatures. If working with solutions, consider using amber vials.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate potential degradation profiles. The goal of such a study is typically to achieve 5-20% degradation to ensure that analytical methods can detect and resolve degradation products.[3]
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 24 hours | 15% | 4-Methoxybenzoic acid, Ethanolamine |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 12 hours | 18% | 4-Methoxybenzoic acid, Ethanolamine |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | 12% | Oxidized side-chain products |
| Photolysis | UV light (254 nm) | Room Temp | 72 hours | 8% | Complex mixture of photodegradants |
| Thermal | 100°C | 48 hours | 5% | Minimal degradation |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 12 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the mixture at room temperature, protected from light, for 48 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) to a UV light source (e.g., 254 nm) for 72 hours.
-
A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 100°C for 48 hours.
-
Also, reflux a solution of the compound for 24 hours.
-
Prepare a solution of the solid sample or dilute the refluxed solution for analysis.
-
-
Analysis: Analyze all samples, along with an untreated control sample, by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Optimizing HPLC Separation of N-(2-hydroxyethyl)-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of N-(2-hydroxyethyl)-4-methoxybenzamide and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities associated with this compound?
A1: Based on its chemical structure and common synthetic routes, potential impurities may include:
-
Starting Materials: 4-methoxybenzoic acid and 2-aminoethanol.
-
By-products: Di-acylated products or unreacted intermediates.
-
Degradation Products: Hydrolysis of the amide bond to form 4-methoxybenzoic acid and 2-aminoethanol, particularly under harsh pH or temperature conditions.
Q2: What is a good starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC method is generally a good starting point for a moderately polar compound like this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a common choice. The UV detection wavelength can be set around the maximum absorbance of the benzamide chromophore.
Q3: How can I improve the peak shape of my main compound?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve it, consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups on the column, which can cause peak tailing for basic compounds.[1]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid peak distortion.[2][3] If a stronger solvent is necessary due to solubility issues, inject a smaller volume.[4]
-
Column Overload: Injecting too much sample can lead to peak fronting.[1][5] Try reducing the injection volume or sample concentration.
-
Column Contamination: A contaminated guard column or analytical column can lead to distorted peaks.[6] Regularly flush your column with a strong solvent.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.
Problem 1: Poor Resolution Between the Main Peak and an Impurity
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify the main compound and the impurity.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.[5] |
| Incorrect pH of the Mobile Phase | Adjust the pH to alter the ionization state of the analyte and impurities, which can significantly change their retention times and selectivity. |
| Suboptimal Column Chemistry | If resolution is still poor, consider a different stationary phase. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds. |
| High Flow Rate | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[5] |
| Elevated Column Temperature | Lowering the column temperature can increase retention and sometimes improve resolution, but it may also broaden peaks.[5] |
Problem 2: Tailing Peak for this compound
Symptoms:
-
Asymmetric peak with a "tail" extending from the back of the peak.
-
Tailing factor greater than the acceptable limit (typically > 1.5).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. Alternatively, use a well-endcapped column.[2] |
| Column Overload | Reduce the sample concentration or injection volume.[1] |
| Dead Volume in the System | Check all fittings and tubing for proper connections to minimize dead volume.[2] Ensure the tubing ends are cut squarely.[1] |
| Contaminated Column or Guard Column | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column.[6] |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections or runs.
Possible Causes and Solutions:
| Cause | Solution |
| Pump Malfunction or Leaks | Check the pump for pressure fluctuations and inspect for leaks in the system, especially at fittings.[7] |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis, especially after a gradient run or solvent change.[6] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[6][7] If using a gradient, ensure the proportioning valves are functioning correctly.[6] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature.[6] |
Experimental Protocol: HPLC Method for this compound
This protocol outlines a starting method for the separation of this compound from its potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-20 min: 20-80% B, 20-25 min: 80% B, 25-26 min: 80-20% B, 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Hypothetical Retention Time Data
| Compound | Retention Time (min) | Resolution (USP) | Tailing Factor (USP) |
| 4-methoxybenzoic acid | 4.2 | - | 1.1 |
| 2-aminoethanol | 2.1 | 5.8 | 1.2 |
| This compound | 12.5 | 15.3 | 1.3 |
| Impurity 1 (potential di-acylated product) | 15.8 | 4.5 | 1.4 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues.
Caption: A flowchart for systematic HPLC troubleshooting.
References
- 1. silicycle.com [silicycle.com]
- 2. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. google.com [google.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Resolving peak overlap in the NMR spectrum of N-(2-hydroxyethyl)-4-methoxybenzamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering peak overlap in the NMR spectrum of N-(2-hydroxyethyl)-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing overlapping signals in the aromatic region of my ¹H NMR spectrum of this compound?
The ¹H NMR spectrum of this compound features a para-substituted benzene ring. This substitution pattern results in two sets of chemically non-equivalent aromatic protons. The protons ortho to the amide group (H-2, H-6) and the protons ortho to the methoxy group (H-3, H-5) will each appear as doublets. Due to the similar electronic environments, the chemical shifts of these two doublets can be very close, leading to signal overlap, which complicates spectral interpretation and integration.
Q2: The signals for the two ethylenic protons (-CH₂-CH₂-) are broad and not well-resolved. What could be the cause?
The two methylene groups (-NH-CH₂ -CH₂ -OH) are adjacent to a nitrogen atom and a hydroxyl group. The amide nitrogen can exhibit quadrupolar broadening effects, and the protons on both the amide (-NH) and hydroxyl (-OH) groups are exchangeable. This chemical exchange can lead to broadening of adjacent signals, particularly the -CH₂- protons. The rate of this exchange can be influenced by factors such as solvent, temperature, and sample purity (presence of acid or water).
Troubleshooting Guide: Resolving Peak Overlap
Q3: What is the first and simplest step I should take to resolve overlapping peaks?
Changing the NMR solvent is often the simplest and most effective initial step. Solvents can induce changes in chemical shifts, known as aromatic solvent-induced shifts (ASIS), which can be sufficient to resolve overlapping signals.[1][2][3] For instance, switching from a non-aromatic solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can alter the chemical environment around the molecule. The anisotropic effect of the benzene ring can cause significant upfield or downfield shifts of specific protons, potentially resolving the overlap.[3]
Experimental Protocol: Solvent Study
-
Prepare Samples: Dissolve an equivalent amount of your this compound sample in a series of deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆).
-
Acquire Spectra: Run a standard ¹H NMR experiment for each sample under identical experimental conditions (temperature, number of scans).
-
Analyze Data: Compare the spectra to identify the solvent system that provides the best signal dispersion and resolution.
Q4: Changing the solvent didn't fully resolve the peaks. What should I try next?
Variable Temperature (VT) NMR is the next logical step. Altering the temperature can change the chemical shifts of protons, especially those involved in hydrogen bonding, such as the -OH and -NH protons.[4] This can, in turn, affect the shifts of adjacent protons. Changes in temperature can also alter the populations of different molecular conformations, which can lead to changes in the averaged chemical shifts observed in the spectrum.[4] Even small changes in chemical shifts with temperature can be enough to resolve previously overlapping resonances.[4][5]
Experimental Protocol: Variable Temperature (VT) NMR
-
Select Solvent: Choose a solvent with a suitable boiling and freezing point for the desired temperature range (e.g., DMSO-d₆ or Toluene-d₈ for high temperatures; CD₂Cl₂ or Methanol-d₄ for low temperatures).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Adjust Temperature: Increase or decrease the sample temperature in controlled increments (e.g., 5-10 K). Allow the sample to equilibrate for several minutes at each new temperature before acquisition. Most modern NMR spectrometers use a stream of temperature-regulated air or nitrogen to control the sample temperature.[6]
-
Acquire Spectra: Record a spectrum at each temperature point.
-
Analyze Data: Monitor the chemical shifts of the overlapping signals to find the optimal temperature for peak resolution.
Q5: The peaks are still overlapped. Are there more advanced techniques I can use?
Yes. Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlap by dispersing signals across a second frequency dimension.[7][8] For this compound, the following experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for confirming the connectivity of the ethyl group protons (-NH-CH₂-CH₂-OH) and for assigning the coupled aromatic protons. A cross-peak in a COSY spectrum indicates that the two protons on the diagonal are scalar-coupled.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to.[7] This is extremely useful for resolving severely overlapping ¹H signals, as it is rare for two protons to have both the same ¹H and the same ¹³C chemical shift.[9][10] Each peak in the HSQC spectrum represents a C-H bond.[7]
Experimental Protocol: 2D NMR
-
Sample Preparation: Prepare a reasonably concentrated sample of this compound in a suitable deuterated solvent.
-
Acquire 1D Spectra: Run standard ¹H and ¹³C spectra to determine the spectral widths for the 2D experiments.
-
Setup 2D Experiment (COSY):
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set an appropriate number of scans and increments in the indirect dimension (t₁).
-
-
Setup 2D Experiment (HSQC):
-
Load a standard HSQC pulse sequence (often with gradients for better artifact suppression).
-
Set the F2 (direct) dimension spectral width for the protons.
-
Set the F1 (indirect) dimension spectral width for the carbons.
-
The experiment uses a delay based on the one-bond ¹J(CH) coupling constant (typically ~145 Hz for standard C-H bonds).
-
-
Processing and Analysis: Process the acquired data with a 2D Fourier transform. Analyze the cross-peaks to establish correlations and resolve ambiguities from the 1D spectrum.
Data Summary
The expected ¹H NMR chemical shifts for this compound are summarized below. Note that actual values can vary based on solvent, concentration, and temperature.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H-2, H-6 (Aromatic) | 7.7 - 7.9 | Doublet (d) | Ortho to the amide group. |
| H-3, H-5 (Aromatic) | 6.9 - 7.1 | Doublet (d) | Ortho to the methoxy group. |
| -NH- (Amide) | 6.5 - 8.0 | Broad Singlet (br s) or Triplet (t) | Chemical shift is highly variable. May couple to adjacent -CH₂. |
| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | |
| -NH-CH₂ - | 3.5 - 3.7 | Quartet (q) or Triplet (t) | May be coupled to both -NH and -CH₂-OH protons. |
| -CH₂ -OH | 3.7 - 3.9 | Triplet (t) | May show coupling to adjacent -CH₂- and -OH protons. |
| -OH (Hydroxyl) | Variable | Broad Singlet (br s) or Triplet (t) | Chemical shift is highly dependent on solvent, concentration, and temperature. |
Visual Workflow and Relationship Diagrams
The following diagrams illustrate the troubleshooting workflow and the expected molecular correlations.
Caption: A flowchart guiding the user through troubleshooting steps for resolving NMR peak overlap.
Caption: Diagram showing expected through-bond (J-coupling) correlations for a COSY experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 5. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Troubleshooting poor solubility of N-(2-hydroxyethyl)-4-methoxybenzamide in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of N-(2-hydroxyethyl)-4-methoxybenzamide in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2][3] |
| Appearance | Typically a solid | [3] |
| Storage | 2-8°C | [1] |
Q2: Why is my this compound not dissolving in water?
The structure of this compound, which includes a benzamide group, suggests it may have limited aqueous solubility. Benzamide itself has low water solubility. While the hydroxyethyl group can increase hydrophilicity, the methoxybenzamide portion of the molecule is more hydrophobic. Poor aqueous solubility is a common issue for many organic compounds.[4][5]
Q3: What general strategies can I use to improve the solubility of this compound?
Several techniques are commonly employed to enhance the solubility of poorly water-soluble organic compounds. These can be broadly categorized as physical and chemical modifications.[4][6][7][8]
-
Co-solvency: The addition of a water-miscible organic solvent can significantly increase solubility.[4][6][7]
-
pH Adjustment: If the compound has ionizable groups, altering the pH of the solution can increase solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area, which can improve the dissolution rate.[4][6]
-
Use of Solubilizing Agents: Surfactants, cyclodextrins, or other complexing agents can be used to enhance solubility.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and improving the solubility of this compound.
Problem: The compound is not dissolving in my aqueous buffer.
Solution Workflow:
Figure 1: General troubleshooting workflow for poor solubility.
Step 1: Characterize the Initial Solubility
Before attempting to improve solubility, it's crucial to understand the baseline solubility of your compound in various solvents.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg).
-
Solvent Addition: In a small test tube or vial, add a measured volume of the desired aqueous solvent (e.g., 1 mL of deionized water, PBS, or your specific buffer).
-
Mixing: Vigorously mix the sample by vortexing or stirring for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.
-
Solubility in Organic Solvents: Repeat the process with common water-miscible organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) to identify a suitable stock solution solvent.[9]
Step 2: Employing Co-solvents
If the compound is soluble in a water-miscible organic solvent, a co-solvent approach is often the simplest and most effective method.
Q: How do I use a co-solvent to dissolve my compound in an aqueous solution?
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).
-
Dilute into Aqueous Buffer: Gradually add the concentrated stock solution to your aqueous buffer while stirring. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.
-
Observe for Precipitation: Monitor the solution for any signs of the compound precipitating out. If precipitation occurs, you may have exceeded the solubility limit in that co-solvent/buffer mixture.
-
Optimize Co-solvent Concentration: The final concentration of the organic solvent should be kept as low as possible, especially for cell-based assays where the solvent may have cytotoxic effects.
References
- 1. chiralen.com [chiralen.com]
- 2. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Developing TLC conditions for monitoring N-(2-hydroxyethyl)-4-methoxybenzamide reactions
Technical Support Center: N-(2-hydroxyethyl)-4-methoxybenzamide Reaction Monitoring
This guide provides detailed technical support for developing Thin-Layer Chromatography (TLC) conditions to effectively monitor the progress of the amidation reaction between 4-methoxybenzoic acid and ethanolamine to produce this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor this reaction?
A1: Thin-Layer Chromatography is a rapid, inexpensive, and efficient analytical technique used to monitor the progress of a chemical reaction.[1][2] By sampling the reaction mixture over time, you can qualitatively observe the consumption of the starting materials (4-methoxybenzoic acid and ethanolamine) and the formation of the product (this compound). This helps determine if the reaction is proceeding and when it has reached completion.
Q2: Which stationary phase should I use for my TLC plates?
A2: For this reaction, standard silica gel (SiO₂) coated plates are the most appropriate choice. Silica gel is a polar stationary phase that works well for separating the moderately polar reactants and the polar product involved in this synthesis.[2][3]
Q3: My starting material, ethanolamine, is not visible under the UV lamp. How can I see it on the TLC plate?
A3: Ethanolamine is not a UV-active compound because it lacks a chromophore that absorbs UV light at 254 nm.[4] To visualize it, you must use a chemical stain after UV visualization. A potassium permanganate (KMnO₄) stain is effective as it reacts with the alcohol group in ethanolamine. Alternatively, a ninhydrin stain can be used, which is highly specific for primary amines.[1][5]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where the reaction mixture is spotted directly on top of the starting material spot.[6] This is crucial for definitively identifying the starting material spot in the reaction lane, especially if the product's Rf value is very close to that of the reactant. If the spots separate in the reaction lane but merge into a single spot in the co-spot lane, it confirms their different identities.[7]
Q5: How do I know when the reaction is complete?
A5: The reaction is generally considered complete when the TLC spot corresponding to the limiting reactant (in this case, likely 4-methoxybenzoic acid) has completely disappeared from the reaction mixture lane. Concurrently, a new spot corresponding to the product should appear and its intensity should increase over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. The sample is too concentrated. 2. The starting 4-methoxybenzoic acid is acidic and interacting strongly with the silica. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase to suppress the ionization of the carboxylic acid, leading to sharper spots.[8] |
| All spots are at the bottom of the plate (Low Rf). | The mobile phase (eluent) is not polar enough to move the polar analytes up the plate. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the proportion of methanol.[8] |
| All spots are at the top of the plate (High Rf). | The mobile phase is too polar, causing all components to travel with the solvent front. | Decrease the polarity of the mobile phase. Decrease the proportion of the more polar solvent (e.g., ethyl acetate, methanol) or choose a less polar solvent system altogether.[8] |
| No spots are visible on the plate. | 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The solvent level in the chamber was above the spotting line. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][9] 2. Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[10][11][12] 3. Ensure the spotting line is always above the solvent level in the developing chamber.[9] |
| Reactant and product spots are not well-separated. | The selectivity of the mobile phase is insufficient for the compounds. | Try a different mobile phase system with different solvent properties. For example, if a mixture of ethyl acetate/hexane doesn't work, try a system with dichloromethane/methanol or toluene/acetone. |
Experimental Protocol: TLC Monitoring
This protocol outlines the methodology for setting up and running a TLC to monitor the reaction.
1. Materials:
-
Silica gel TLC plates (with F254 fluorescent indicator)
-
TLC developing chamber with a lid
-
Capillary spotters
-
Mobile Phase Solvents (e.g., Ethyl Acetate, Hexane, Methanol)
-
Visualization agents: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain.
2. Chamber Preparation:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. This ensures better and more reproducible chromatograms.
-
Close the chamber with the lid and let it equilibrate for 5-10 minutes.
3. Plate Preparation and Spotting:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on the origin line for spotting.
-
Lane 1 (Reference): Using a capillary spotter, apply a small spot of the diluted 4-methoxybenzoic acid starting material.
-
Lane 2 (Co-spot): Apply a spot of the starting material. On top of the same spot, carefully apply a spot of the reaction mixture.[6]
-
Lane 3 (Reaction): Apply a small spot of the reaction mixture.
-
Ensure all spots are small and concentrated. Allow the solvent to fully evaporate from the spots before developing.
4. Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.
-
Close the lid and allow the solvent to travel up the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
5. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: View the plate under a short-wave UV lamp (254 nm). Aromatic compounds like 4-methoxybenzoic acid and the product will appear as dark spots.[4][10][11] Lightly circle these spots with a pencil.
-
Chemical Staining: Prepare a potassium permanganate dip. Briefly dip the plate into the stain solution, then gently warm it with a heat gun. Oxidizable compounds (alcohols, amines) will appear as yellow/brown spots against a purple background.
6. Analysis:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Compare the spots in the reaction lane to the reference and co-spot lanes to track the disappearance of starting material and the appearance of the product. An ideal mobile phase will give the product an Rf value between 0.3 and 0.5.[6]
Data Presentation: Mobile Phase Optimization
The following table shows hypothetical Rf values to illustrate the process of optimizing the mobile phase. The goal is to achieve good separation between the starting material and the product.
| Mobile Phase (Ethyl Acetate:Hexane) | Rf of 4-Methoxybenzoic Acid | Rf of Product | Rf of Ethanolamine | Separation (ΔRf Product-Reactant) | Comments |
| 30:70 | 0.15 | 0.05 | 0.00 | 0.10 | Polarity is too low; poor separation and movement. |
| 50:50 | 0.40 | 0.25 | 0.00 | 0.15 | Good separation. Ideal for monitoring. |
| 70:30 | 0.75 | 0.60 | 0.05 | 0.15 | Rf values are too high; risk of poor resolution. |
| 100% Ethyl Acetate | 0.90 | 0.80 | 0.10 | 0.10 | Polarity is too high; poor separation. |
Note: Ethanolamine is highly polar and will likely remain at the origin (Rf ≈ 0) in these solvent systems.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. theory.labster.com [theory.labster.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
Key considerations for scaling up N-(2-hydroxyethyl)-4-methoxybenzamide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and key considerations for the successful synthesis and scale-up of N-(2-hydroxyethyl)-4-methoxybenzamide.
Synthesis Overview: Primary Routes
The synthesis of this compound is typically achieved via the amidation of a 4-methoxybenzoic acid derivative. The two most common starting points are methyl 4-methoxybenzoate (Route A) and 4-methoxybenzoic acid itself (Route B).
Frequently Asked Questions (FAQs)
Q1: What is the most direct and scalable method for this synthesis?
A1: The direct aminolysis of methyl 4-methoxybenzoate with ethanolamine (Route A) is often the most straightforward and atom-economical method for scale-up. It can frequently be run without a solvent, simplifying product isolation and reducing waste streams.
Q2: Is a catalyst necessary for the reaction between methyl 4-methoxybenzoate and ethanolamine?
A2: While the reaction can proceed thermally without a catalyst, some studies on similar aminolyses suggest that catalysts like ZrCl₄ or sodium methoxide can increase the reaction rate, allowing for lower temperatures or shorter reaction times.[1] However, this adds complexity to the process, including catalyst cost and removal. For many applications, the uncatalyzed thermal method is sufficient.
Q3: Can I use 4-methoxybenzoic acid directly with ethanolamine?
A3: Direct thermal condensation of a carboxylic acid and an amine to form an amide is possible but typically requires very high temperatures (>180°C) and results in the formation of water, which can be difficult to remove. A more reliable method is to first "activate" the carboxylic acid using a coupling agent (like EDCI) or by converting it to an acyl chloride (e.g., with thionyl chloride), which then readily reacts with ethanolamine at lower temperatures (Route B).
Q4: What are the main safety concerns for this synthesis?
A4: Ethanolamine is corrosive and can cause skin and eye burns. 4-methoxybenzoic acid and its derivatives can be irritating. If using reagents like thionyl chloride or oxalyl chloride to make an acyl chloride, these are highly toxic and corrosive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction may be exothermic, especially at a larger scale, requiring controlled addition of reagents and temperature monitoring.
Detailed Experimental Protocol (Route A)
This protocol describes the direct aminolysis of methyl 4-methoxybenzoate.
Materials:
-
Methyl 4-methoxybenzoate
-
Ethanolamine (≥99%)
-
Isopropyl Acetate (IPAc) or Acetone
-
Deionized Water
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge methyl 4-methoxybenzoate (1.0 eq).
-
Reagent Addition: Add ethanolamine (2.0-3.0 eq). Using a molar excess of ethanolamine helps to drive the reaction to completion.
-
Heating: Heat the mixture to 120-150°C with good agitation. Methanol will begin to distill off as the reaction proceeds. Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC, or ¹H NMR) by checking for the disappearance of the starting ester. Reaction times can range from 5 to 24 hours.
-
Workup - Removal of Excess Reagent: Once the reaction is complete, cool the mixture to 60-70°C. Remove the excess ethanolamine under reduced pressure (vacuum distillation).
-
Crystallization & Isolation: The resulting crude residue, often an oil, can be crystallized. Add a suitable anti-solvent like isopropyl acetate or water to the warm residue with stirring. The product should precipitate as a solid.
-
Purification: Cool the slurry to 0-5°C and hold for at least 1 hour. Filter the solid product, wash the cake with a small amount of cold solvent, and dry under vacuum at 40-50°C to a constant weight. A second recrystallization from a solvent like acetone or an ethanol/water mixture can be performed if higher purity is required.[2]
Key Considerations for Scale-Up
Scaling up this synthesis requires careful attention to process parameters that are less critical at the lab scale.
| Parameter | Lab Scale (1-10 g) | Pilot/Process Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heating | Heating mantle, oil bath | Jacketed reactor with thermal fluid | Surface-to-volume ratio decreases; ensure efficient and uniform heat transfer to avoid local hotspots which can cause degradation. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Ensure sufficient agitation to keep the mixture homogenous, especially if the product begins to crystallize from the reaction mixture.[1] |
| Methanol Removal | Distillation head | Distillation with packed column | Efficient removal of methanol byproduct drives the reaction equilibrium towards the product. |
| Ethanolamine Removal | Rotary evaporator | Wiped-film evaporator or vacuum distillation in the reactor | High boiling point of ethanolamine requires high vacuum and temperature; ensure the product is stable under these conditions. |
| Crystallization | Beaker with stirring | Jacketed, baffled crystallizer | Controlled cooling is critical to achieve desired particle size, morphology, and purity. Crash cooling can lead to impurities trapped in the crystal lattice. |
Troubleshooting Guide
Q: My reaction is very slow or has stalled. What should I do?
A:
-
Cause: Insufficient temperature or inefficient removal of the methanol byproduct.
-
Solution:
-
Verify Temperature: Ensure the internal reaction temperature is reaching the target of 120-150°C.
-
Methanol Removal: Ensure your distillation setup is efficiently removing methanol as it forms. On a larger scale, this is crucial to drive the reaction forward.
-
Purity of Reagents: Verify the purity of your methyl 4-methoxybenzoate and ethanolamine. Water contamination in the starting materials can hinder the reaction.
-
Q: After removing the excess ethanolamine, the product is a dark-colored oil that won't crystallize. Why?
A:
-
Cause: This is often due to thermal degradation from prolonged heating at high temperatures or the presence of impurities. Residual ethanolamine can also prevent crystallization.
-
Solution:
-
Temperature Control: Attempt the reaction at the lower end of the temperature range (e.g., 120°C) for a longer period.
-
Complete Ethanolamine Removal: Ensure the vacuum distillation is effective. A higher vacuum and appropriate temperature are needed.
-
Solvent Screening: Try dissolving a small amount of the oil in various solvents (e.g., acetone, ethanol, ethyl acetate) and adding an anti-solvent (e.g., water, hexanes) to induce crystallization.
-
Purification: If direct crystallization fails, a column chromatography step may be necessary, though this is less desirable for large-scale processes.
-
Q: My final product has low purity, with starting material still present. What went wrong?
A:
-
Cause: Incomplete reaction or inefficient purification.
-
Solution:
-
Increase Reaction Time/Stoichiometry: Extend the reaction time or increase the excess of ethanolamine to ensure full conversion of the starting ester.
-
Optimize Crystallization: The chosen crystallization solvent may be too good, keeping both the product and starting materials in solution. Experiment with different solvent/anti-solvent systems.
-
Washing: Ensure the filter cake is washed with a cold, fresh portion of the crystallization solvent to remove soluble impurities.
-
Q: I am seeing a potential side product in my analysis. What could it be?
A:
-
Cause: A possible side reaction is the formation of a di-acylated product where the hydroxyl group of the desired product reacts with another molecule of the starting ester, especially under harsh conditions. Another possibility is an O,N acyl migration, although this is more common under specific conditions.[3]
-
Solution:
-
Limit Temperature: Avoid excessive temperatures to minimize the rate of side reactions.
-
Stoichiometry Control: Using a larger excess of ethanolamine can favor the formation of the desired mono-acylated product.
-
Characterize the Impurity: Isolate and characterize the impurity (e.g., by MS, NMR) to understand its structure and formation mechanism, which will help in devising a strategy to prevent it.
-
References
Technical Support Center: N-(2-hydroxyethyl)-4-methoxybenzamide Impurity Profiling and Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-hydroxyethyl)-4-methoxybenzamide. The information provided is designed to assist in the identification and profiling of potential impurities that may arise during synthesis, storage, or as degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with ethanolamine. Potential impurities can originate from starting materials, side reactions, and subsequent degradation. Key potential impurities are summarized in the table below.
| Impurity Name | Potential Source | Molecular Weight ( g/mol ) |
| 4-Methoxybenzoic acid | Hydrolysis of 4-methoxybenzoyl chloride | 152.15 |
| Ethanolamine | Unreacted starting material | 61.08 |
| 4-Methoxybenzoyl chloride | Unreacted starting material | 170.59 |
| N,N'-bis(4-methoxybenzoyl)ethanolamine | Reaction of the product with another molecule of 4-methoxybenzoyl chloride | 329.35 |
| 2-(4-methoxybenzamido)ethyl 4-methoxybenzoate | Esterification of the product's hydroxyl group with 4-methoxybenzoyl chloride | 329.35 |
Q2: My chromatogram shows an unexpected peak. How do I begin to identify this unknown impurity?
A2: The first step in identifying an unknown peak is to gather as much information as possible from your analytical instrumentation. A logical workflow for impurity identification is outlined below. It is crucial to compare the spectral data of the unknown peak with that of your starting materials and the main product.
Caption: Workflow for the identification of an unknown impurity.
Q3: What are the typical forced degradation conditions to study the stability of this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
Troubleshooting Guides
Issue 1: Poor resolution between the main peak and an impurity in HPLC analysis.
Possible Cause:
-
Inappropriate mobile phase composition or gradient.
-
Unsuitable column chemistry.
-
Suboptimal column temperature or flow rate.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Vary the Organic Modifier: If using acetonitrile, try methanol or vice versa. The different selectivity may improve resolution.
-
Adjust the pH of the Aqueous Phase: The ionization state of the analyte and impurities can significantly affect their retention. Small adjustments to the pH of the aqueous mobile phase can improve separation.
-
Evaluate a Different Stationary Phase: If resolution issues persist, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
-
Modify Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity.
Issue 2: The mass spectrum of an impurity shows a mass that does not correspond to any expected by-products.
Possible Cause:
-
Formation of an unexpected degradation product.
-
Presence of an adduct in the mass spectrometer.
-
Contamination from the solvent, glassware, or sample handling.
Troubleshooting Steps:
-
Check for Common Adducts: Look for masses corresponding to your impurity plus common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺).
-
Analyze a Blank Run: Inject a blank sample (solvent only) to check for background contamination.
-
Review the Synthesis/Storage Conditions: Consider if any unusual reaction conditions or storage environments could have led to unexpected degradation pathways.
-
Perform High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to predict the elemental composition of the impurity and narrow down the possibilities for its structure.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a general starting point and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions for Identification
For structural elucidation, coupling the HPLC to a mass spectrometer is highly recommended.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Isolated impurities should be analyzed by NMR for definitive structural confirmation.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to fully elucidate the structure.
Visualizing Relationships and Workflows
Caption: Relationship between synthesis and the origin of impurities.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of N-(2-hydroxyethyl)-4-methoxybenzamide: ¹H NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of N-(2-hydroxyethyl)-4-methoxybenzamide against other common analytical techniques. The information presented herein is supported by established experimental protocols and data analysis methods.
¹H NMR Spectroscopy for Purity Assessment
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the purity of a compound.[1][2][3][4][5] It offers the advantage of being a primary analytical method, meaning it does not require a reference standard of the analyte itself.[2] Instead, a certified internal standard of known purity is used for quantification.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found, a predicted spectrum can be extrapolated from data for analogous compounds such as 4-methoxybenzamide and other N-substituted benzamides.[6][7]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to C=O) |
| ~6.9 | Doublet | 2H | Aromatic protons (meta to C=O) |
| ~6.5 | Broad Singlet | 1H | Amide N-H |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~3.7 | Triplet | 2H | Methylene (-CH₂-OH) protons |
| ~3.5 | Triplet | 2H | Methylene (-NH-CH₂-) protons |
| ~2.0 | Singlet | 1H | Hydroxyl (-OH) proton |
Experimental Protocol: Purity Determination by ¹H NMR
This protocol outlines the steps for determining the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., maleic acid, dimethyl sulfone) of certified high purity
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard. The molar ratio of the sample to the internal standard should be optimized for clear signal integration.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1) to allow for full relaxation of all protons. This is typically 5 times the longest T1 relaxation time.
-
A 90° pulse angle.
-
Ensure a high signal-to-noise ratio.[4]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard. Choose well-resolved signals that are unique to each compound.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison with Alternative Purity Assessment Methods
While ¹H NMR is a robust method, other techniques are also commonly employed for purity assessment. The choice of method often depends on the available equipment, the nature of the impurities, and the stage of drug development.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the relative number of protons in different chemical environments. | Provides structural information, is a primary method, can detect and identify impurities if they have protons, non-destructive.[2][5] | Lower sensitivity compared to HPLC, may have overlapping signals in complex mixtures.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | High sensitivity and resolution, widely applicable, well-established for purity analysis in the pharmaceutical industry.[8] | Requires a reference standard for the analyte for quantification, destructive, may not detect impurities that do not have a chromophore. |
| Melting Point Analysis | Determines the temperature range over which a solid melts. | Simple, rapid, and inexpensive. A sharp melting point close to the literature value indicates high purity.[8] | Insensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose on heating.[8] |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Provides fundamental information about the elemental composition. | Does not provide information about the nature of impurities, requires specialized equipment. |
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for purity assessment using ¹H NMR and a comparison of the key steps in different analytical methods.
Caption: Workflow for ¹H NMR purity assessment.
Caption: Comparison of analytical workflows.
Potential Impurities in the Synthesis of this compound
The synthesis of benzamides can sometimes result in side products or the presence of unreacted starting materials.[9] ¹H NMR can be instrumental in identifying these.
Table 3: Potential Impurities and their Expected ¹H NMR Signals
| Potential Impurity | Origin | Expected ¹H NMR Signals of Note |
| 4-Methoxybenzoic acid | Unreacted starting material | A broad singlet for the carboxylic acid proton (>10 ppm). |
| Ethanolamine | Unreacted starting material | Signals corresponding to the amino and hydroxyl protons. |
| N,N'-bis(4-methoxybenzoyl)ethylenediamine | Dimerization side product | Absence of the hydroxyl proton signal, altered methylene signals. |
| Solvent Residues | From reaction or purification | Characteristic signals for common solvents (e.g., acetone, ethyl acetate). |
Conclusion
The purity assessment of this compound can be effectively performed using ¹H NMR spectroscopy. This method provides both structural confirmation and quantitative purity information in a single, non-destructive experiment.[2][5] While other techniques such as HPLC and melting point analysis are also valuable, ¹H NMR offers a unique combination of advantages, particularly its status as a primary analytical method. For comprehensive characterization and in a GMP (Good Manufacturing Practice) environment, a combination of chromatographic and spectroscopic techniques is often recommended to ensure the highest level of purity and to detect a wider range of potential impurities.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxybenzamide(3424-93-9) 1H NMR [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-(2-hydroxyethyl)-4-methoxybenzamide and Other N-Substituted Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted benzamides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The core structure, consisting of a benzene ring attached to a carbonyl group which is further linked to a nitrogen atom, allows for diverse structural modifications, leading to a broad spectrum of pharmacological properties. These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.
This guide provides a comparative analysis of N-(2-hydroxyethyl)-4-methoxybenzamide, a specific N-substituted benzamide, against other derivatives from the same class. While experimental data on this compound itself is limited in publicly available literature, this document aims to offer a predictive comparison based on the structure-activity relationships (SAR) of closely related analogues. By examining the biological performance of these related compounds, we can infer the potential activities and characteristics of this compound.
The following sections will present a detailed comparison of chemical structures, available biological data, and comprehensive experimental protocols for key assays relevant to this class of compounds.
Chemical Structures and Comparative Analysis
The biological activity of N-substituted benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl ring and the N-alkyl/aryl group. In this compound, the key structural features are the methoxy group at the para-position of the benzene ring and the 2-hydroxyethyl group on the nitrogen atom.
To facilitate a comparative analysis, we have selected a few representative N-substituted benzamide derivatives from the literature with available biological data. These compounds share some structural similarities with this compound, allowing for a discussion on how specific structural modifications may influence their biological activity.
| Compound ID | Chemical Structure | Key Structural Features | Reported Biological Activity |
| 1 |
| - 4-methoxy group on the benzoyl ring- N-(2-hydroxyethyl) substituent | No experimental data found |
| 2 |
| - 2-hydroxy group on the benzoyl ring- N-(4-ethylbenzoyl) substituent | Anti-protozoal activity (specifically against Plasmodium falciparum)[1][2] |
| 3 |
| - 2-hydroxy and 3-methoxy groups on the benzyl ring- Benzenesulfonamide core | Potent and selective inhibitor of 12-lipoxygenase[3] |
| 4 |
| - 2-hydroxy group on the benzoyl ring- N-(4-chlorophenyl) substituent | Antibacterial activity against Gram-positive bacteria |
Analysis of Structure-Activity Relationships (SAR):
Based on the available data for the selected analogues, we can infer the following potential SAR for this compound:
-
Role of the Benzoyl Ring Substituents: The presence of a hydroxyl group at the ortho-position of the benzoyl ring (as seen in compounds 2 and 4 ) appears to be important for both anti-protozoal and antibacterial activities. This suggests that the 4-methoxy group in this compound might confer different biological properties. The methoxy group is an electron-donating group, which can influence the electronic properties of the benzamide and its interaction with biological targets.
-
Role of the N-Substituent: The N-substituent plays a crucial role in determining the biological activity. The N-(2-hydroxyethyl) group in compound 1 introduces a hydrophilic and flexible side chain. This could potentially enhance water solubility and the formation of hydrogen bonds with target proteins. In contrast, the more complex and rigid N-substituents in compounds 2 and 3 are associated with specific enzyme inhibitory activities.
-
Potential for Lipoxygenase Inhibition: Compound 3 , which has a 2-hydroxy-3-methoxybenzylamino moiety, is a potent lipoxygenase inhibitor. While the substitution pattern is different, the presence of both hydroxyl and methoxy groups suggests that this compound could be explored for similar anti-inflammatory activities.
Quantitative Biological Data
The following table summarizes the available quantitative data for the selected benzamide derivatives. It is important to reiterate that no experimental data was found for this compound.
| Compound ID | Assay | Target/Organism | Result (IC₅₀/MIC) | Reference |
| 2 | Anti-malarial Assay | Plasmodium falciparum (K1 strain) | IC₅₀ = 0.89 µM | [1][2] |
| 3 | 12-Lipoxygenase Inhibition Assay | Human 12-LOX | IC₅₀ = 0.035 µM | [3] |
| 4 | Antibacterial Assay | Staphylococcus aureus | MIC = 0.125–1.0 mg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, which are relevant for evaluating the biological activity of N-substituted benzamide derivatives.
Anti-malarial Assay against Plasmodium falciparum
Objective: To determine the in vitro inhibitory activity of a compound against the erythrocytic stages of P. falciparum.
Principle: The assay measures the inhibition of parasite growth by quantifying parasite DNA using a fluorescent dye, SYBR Green I.
Materials:
-
P. falciparum culture (e.g., K1 strain)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum.
-
SYBR Green I lysis buffer (containing saponin and Triton X-100)
-
96-well microtiter plates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and 2% hematocrit.
-
Serially dilute the test compound in culture medium in a 96-well plate.
-
Add the parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration.
Lipoxygenase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of a lipoxygenase enzyme (e.g., soybean 15-LOX or human 12-LOX).
Principle: The assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid) by monitoring the increase in absorbance at 234 nm.
Materials:
-
Lipoxygenase enzyme (e.g., soybean lipoxidase)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the enzyme solution in borate buffer to a concentration of approximately 10,000 U/mL.
-
Prepare the substrate solution of linoleic acid in borate buffer.
-
In a cuvette, mix the enzyme solution with the test compound at various concentrations and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately measure the change in absorbance at 234 nm for 5 minutes.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC₅₀ value is determined from the dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Principle: The broth microdilution method is used to determine the MIC in a 96-well plate format.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Serially dilute the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
Caption: Workflow for the in vitro anti-malarial assay using SYBR Green I.
Caption: General Structure-Activity Relationships of N-Substituted Benzamides.
Conclusion
While there is a lack of direct experimental evidence for the biological activity of this compound, a comparative analysis of structurally related N-substituted benzamide derivatives provides valuable insights into its potential pharmacological profile. The presence of the 4-methoxy group on the benzoyl ring and the N-(2-hydroxyethyl) substituent suggests that this compound may possess distinct properties compared to analogues with different substitution patterns.
Based on the structure-activity relationships of related compounds, this compound could be a candidate for screening in various biological assays, including those for anti-inflammatory, antimicrobial, and anticancer activities. The hydrophilic N-(2-hydroxyethyl) side chain may also confer favorable pharmacokinetic properties.
Further experimental investigation is necessary to elucidate the precise biological activities and therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a starting point for such studies. Researchers in drug discovery and development are encouraged to synthesize and evaluate this compound to expand our understanding of the N-substituted benzamide chemical space.
References
A Comparative Guide to the Structure-Activity Relationships of N-(2-hydroxyethyl)-4-methoxybenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues of N-(2-hydroxyethyl)-4-methoxybenzamide. While direct, comprehensive SAR studies on a systematically varied series of this specific compound are not extensively available in the public domain, this document synthesizes findings from research on structurally related benzamide derivatives. By examining the effects of molecular modifications on the biological activities of these analogues, we can infer key structural requirements for their therapeutic potential in different disease contexts, including cancer and inflammatory conditions.
The following sections present quantitative data from various studies, detail the experimental protocols used for their biological evaluation, and visualize relevant signaling pathways to provide a comprehensive overview for researchers in drug discovery and development.
Quantitative Data Summary
The biological activity of benzamide analogues is significantly influenced by substitutions on both the benzamide ring and the N-alkyl chain. The following tables summarize the in vitro activities of different series of this compound analogues and related compounds.
Table 1: Anticancer Activity of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide Analogues against A549 Lung Cancer Cells.[1]
| Compound | R Group on Pyrazine | IC50 (µM) |
| 12a | 4-methylpiperazin-1-yl | 19 ± 0.50 |
| 13a | 4-ethylpiperazin-1-yl | 17 ± 0.5 |
Note: These compounds are analogues where the hydroxyl group is replaced by a substituted pyrazinyloxy moiety and the methoxy group by a trifluoromethoxy group.
Table 2: Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives.
| Compound | Structure | Gli-Luc Reporter Assay IC50 (µM) |
| 21 | 2-methoxy-N-(1-(3-methoxyphenyl)cyclohexyl)benzamide | 0.03 |
Note: This series explores modifications at the N-position of a 2-methoxybenzamide scaffold.
Table 3: 12-Lipoxygenase (12-LOX) Inhibition by 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives.[2]
| Compound | Substitution on Benzyl Ring | 12-LOX IC50 (µM) |
| 8 | No phenolic groups | > 40 |
| 9 | 2-OH only | > 40 |
| 10 | 3-OMe only | > 40 |
| 19 | 2-OH, 3-Cl | 6.2 |
| 28 | 2-OH, 4-OMe | 22 |
Note: This series highlights the importance of the substituents on the aromatic ring for activity.
Table 4: Antiproliferative Activity of Tris-Benzamides as Estrogen Receptor (ERα) Modulators in ZR-75 Breast Cancer Cells.[3]
| Compound | Modification on N-terminal Benzamide | Cell Growth Inhibition IC50 (nM) |
| ERX-11 | N-(2-hydroxyethyl) | ~100 |
| 9a | N-ethyl (hydroxyl group removed) | > 10,000 |
| 9b | N-(2-methoxyethyl) (hydroxyl replaced by methoxy) | > 10,000 |
Note: This study underscores the critical role of the terminal hydroxyl group in the N-(2-hydroxyethyl) moiety for biological activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
Anticancer Activity Assay (MTT Assay)[1]
-
Cell Culture: A549 human lung carcinoma cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in DMSO, and the absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luc Reporter Assay)
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct were used.
-
Assay Procedure: Cells were seeded in 96-well plates and treated with the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium).
-
Luciferase Measurement: After a 24-48 hour incubation period, the luciferase activity was measured using a luminometer.
-
Data Analysis: The IC50 values were determined by plotting the percentage of inhibition of luciferase activity against the compound concentration.
12-Lipoxygenase (12-LOX) Enzyme Inhibition Assay[2]
-
Enzyme Preparation: Recombinant human 12-LOX was purified from a suitable expression system.
-
Assay Reaction: The assay was performed in a buffer solution containing the enzyme, the test compound (or vehicle control), and arachidonic acid as the substrate.
-
Product Detection: The formation of the 12-LOX product, 12-hydroxyeicosatetraenoic acid (12-HETE), was monitored by measuring the increase in absorbance at 234 nm or by using HPLC-based methods.
-
IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% was calculated.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.
References
Validating an Antimicrobial Assay with N-(2-hydroxyethyl)-4-methoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a biological assay using N-(2-hydroxyethyl)-4-methoxybenzamide, focusing on a hypothetical antimicrobial susceptibility test. While specific experimental data for the antimicrobial properties of this compound are not publicly available, this document outlines the validation process by comparing its projected performance against other benzamide derivatives with known antimicrobial activity. The provided protocols and data are illustrative and intended to serve as a template for assay validation.
Introduction to Benzamides as Antimicrobial Agents
Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2] Their mechanism of action can vary, but some have been shown to inhibit essential bacterial enzymes, such as FtsZ, which is crucial for cell division.[3][4] The validation of assays to screen and characterize new benzamide-based antimicrobials is a critical step in the drug discovery and development pipeline.
Comparative Performance of Benzamide Derivatives
To validate an antimicrobial assay for this compound, its performance would be compared against established antimicrobial agents and other structurally related benzamide compounds. The primary metric for comparison in this context is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Below is a table of hypothetical MIC data, illustrating how the performance of this compound could be compared to other benzamide derivatives with known antimicrobial activity.
| Compound | Chemical Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | Reference |
| This compound | 8 | 32 | >64 | Hypothetical | |
| 4-hydroxy-N-phenylbenzamide (Compound 5a) | 6.25 | 3.12 | ND | [1] | |
| N-(4-chlorophenyl)benzamide (Compound 6d) | ND | 24 | ND | [1] | |
| TXH9179 (FtsZ Inhibitor) | 0.25 | ND | ND | [3] | |
| Vancomycin (Control) | 2 | >128 | >128 | [6] |
ND: Not Determined
Experimental Protocols
The following is a detailed protocol for a standard broth microdilution assay to determine the MIC of this compound and comparator compounds.
Materials and Reagents
-
This compound
-
Comparator benzamide compounds
-
Vancomycin (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator
Preparation of Reagents
-
Compound Stock Solutions: Prepare 10 mg/mL stock solutions of this compound and comparator compounds in DMSO.
-
Bacterial Inoculum: Culture bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[7]
Broth Microdilution Assay Procedure
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[7]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control well (bacteria in CAMHB with no compound) and a negative control well (CAMHB only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the validation of an antimicrobial assay.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for a benzamide antimicrobial.
Conclusion
Validating a biological assay is a multi-faceted process that ensures the reliability and reproducibility of experimental results.[5] This guide provides a foundational approach for validating an antimicrobial assay using this compound. By comparing its performance against other benzamide derivatives and established antibiotics, researchers can ascertain its potential as a novel antimicrobial agent. The detailed experimental protocol and visualizations serve as practical tools to guide the validation process in a clear and structured manner. Further experimental studies are required to determine the actual antimicrobial spectrum and potency of this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Sourcing High-Purity N-(2-hydroxyethyl)-4-methoxybenzamide: A Comparative Guide for Reference Standard Selection
For Researchers, Scientists, and Drug Development Professionals
Selecting a high-purity reference standard is a critical first step in any research or drug development pipeline. The accuracy and reliability of analytical measurements are directly dependent on the quality of the reference material used. This guide provides a comprehensive comparison for sourcing N-(2-hydroxyethyl)-4-methoxybenzamide, a key chemical intermediate, as a reference standard. It includes a review of commercially available options, potential alternative standards, and detailed experimental protocols for purity verification and comparison.
Commercial Availability and Purity Landscape
Sourcing high-purity this compound requires careful consideration of the supplier and the provided analytical data. While several vendors list this compound, the level of characterization and guaranteed purity can vary significantly.
| Supplier | Stated Purity | CAS Number | Noteworthy Information |
| Sigma-Aldrich | Not specified | 57728-69-5 | States that they do not collect analytical data for this product; the buyer is responsible for confirming identity and purity. |
| Chiralen | 97%[1] | 57728-69-5 | Provides a stated purity percentage[1]. |
Key takeaway: The variability in supplier-provided data underscores the necessity for in-house verification of purity for any sourced this compound intended for use as a reference standard.
Alternative Reference Standards
In cases where sourcing a sufficiently characterized lot of this compound is challenging, or for comparative purposes, structurally similar compounds may be considered as alternative reference standards. The selection of an alternative should be based on structural similarity and the specific analytical method being employed.
| Compound Name | Structural Similarity | Potential Applications |
| N-(2-Hydroxyethyl)-2,4-dimethoxybenzamide | Addition of a second methoxy group on the benzene ring. | Useful for developing and validating chromatographic methods where the additional methoxy group can provide a different retention time, aiding in peak identification and resolution studies. |
| 4-Methoxybenzamide | Lacks the N-(2-hydroxyethyl) substituent. | A primary reference standard for the core benzamide structure, useful in assays where the core moiety is the primary analyte. |
| N-(2-Hydroxyethyl)benzamide | Lacks the 4-methoxy group. | Can be used to assess the impact of the methoxy group on analytical responses in various techniques. |
Experimental Protocols for Purity Determination and Comparison
To ensure the suitability of this compound or its alternatives as a reference standard, a rigorous analytical workflow should be employed. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Purity Determination Workflow
Caption: Workflow for reference standard qualification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from a published protocol for a structurally related benzamide derivative and is suitable for determining the purity of this compound and its potential impurities.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be a 30:70 (v/v) mixture of acetonitrile:water, with a linear gradient to 70:30 over 20 minutes.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the reference standard candidate in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary ratio method capable of providing a direct measurement of purity without the need for a specific reference standard of the same compound.
Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound candidate.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of protons giving rise to each signal, and the known masses and purity of the analyte and internal standard.
-
Mass Spectrometry (MS) for Impurity Identification
MS is a powerful tool for identifying potential impurities that may not be resolved by HPLC.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
Procedure:
-
Sample Preparation: Prepare the sample as for the HPLC analysis.
-
Analysis:
-
Perform an LC-MS analysis.
-
Analyze the mass spectra of any minor peaks observed in the chromatogram to determine their molecular weights.
-
Use the accurate mass measurements to propose elemental compositions for the impurities, which can help in their identification.
-
Signaling Pathway for Impurity Identification
The following diagram illustrates a conceptual pathway for identifying an unknown impurity using a combination of analytical techniques.
Caption: Impurity identification workflow.
Conclusion
The selection of a high-purity reference standard for this compound is a critical step that requires careful supplier evaluation and rigorous in-house analytical testing. Due to the limited availability of fully characterized commercial standards, researchers should be prepared to perform their own purity verification using a combination of HPLC, qNMR, and MS. The experimental protocols provided in this guide offer a robust framework for such a qualification process, ensuring the integrity of subsequent research and development activities. When a fully characterized standard is not available, the use of structurally similar alternative standards, coupled with a thorough understanding of their comparative analytical behavior, can be a viable strategy.
References
A Comparative Guide to the Bioactivity of N-(2-hydroxyethyl)-4-methoxybenzamide and N-(2-hydroxyethyl)-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivities of N-(2-hydroxyethyl)-4-methoxybenzamide and N-(2-hydroxyethyl)-4-hydroxybenzamide. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this document extrapolates their potential biological activities based on established structure-activity relationships of substituted benzamides and related phenolic compounds.
Introduction
N-(2-hydroxyethyl)benzamides are a class of chemical compounds with a versatile scaffold that has been explored for a range of biological activities. The nature of the substituent on the phenyl ring plays a crucial role in determining the pharmacological profile of these molecules. This guide focuses on the comparison of two such derivatives: one with a para-methoxy group (this compound) and the other with a para-hydroxy group (N-(2-hydroxyethyl)-4-hydroxybenzamide). The presence of either a methoxy (-OCH₃) or a hydroxyl (-OH) group at the C4 position of the benzamide ring can significantly influence the compound's antioxidant and antiproliferative properties.
Structural and Bioactivity Comparison
The key structural difference between the two compounds lies in the para-substituent on the benzamide ring. This seemingly minor difference can lead to distinct physicochemical properties and, consequently, different biological activities.
| Feature | This compound | N-(2-hydroxyethyl)-4-hydroxybenzamide | Inferred Bioactivity Difference |
| Structure | Contains a methoxy (-OCH₃) group at the para position. | Contains a hydroxyl (-OH) group at the para position. | The hydroxyl group is a better hydrogen atom donor than the methoxy group. |
| Antioxidant Activity | The methoxy group can contribute to antioxidant activity through electron donation. | The phenolic hydroxyl group is a potent hydrogen donor, enabling strong radical scavenging activity.[1][2] | N-(2-hydroxyethyl)-4-hydroxybenzamide is predicted to have stronger antioxidant activity due to the direct hydrogen-donating capability of the phenolic hydroxyl group.[1] |
| Antiproliferative Activity | May exhibit antiproliferative effects, potentially through modulation of kinase signaling pathways. | The presence of a phenolic hydroxyl group can contribute to antiproliferative activity, possibly through induction of apoptosis or cell cycle arrest. | The bioactivity would be cell-line dependent. The hydroxyl group may offer additional hydrogen bonding interactions with target proteins, potentially leading to higher potency. |
| Potential Signaling Pathway Modulation | Could potentially inhibit receptor tyrosine kinases or downstream signaling pathways like MAPK. | May modulate pathways sensitive to reactive oxygen species (ROS) due to its antioxidant potential, and could also interact with kinase targets. | Both compounds may target similar pathways, but the potency and specific interactions could differ based on the substituent. |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to quantitatively assess and compare the bioactivities of this compound and N-(2-hydroxyethyl)-4-hydroxybenzamide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to determine the in-vitro antioxidant activity of compounds.[3][4][5][6][7]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compounds: Prepare stock solutions of this compound and N-(2-hydroxyethyl)-4-hydroxybenzamide in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare serial dilutions from the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the test compounds.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or N-(2-hydroxyethyl)-4-hydroxybenzamide (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO).
-
Incubation: Incubate the cells with the compounds for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the compound and A_control is the absorbance of the vehicle-treated cells.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways
Benzamide derivatives have been reported to exert their antiproliferative effects through the modulation of various signaling pathways. Below are diagrams of potential pathways that could be affected by this compound and N-(2-hydroxyethyl)-4-hydroxybenzamide.
Caption: Potential inhibition of RTK and MAPK signaling pathways by benzamide derivatives.
Caption: Antioxidant mechanism of a hydroxybenzamide derivative via ROS scavenging.
Conclusion
Based on established structure-activity relationships, N-(2-hydroxyethyl)-4-hydroxybenzamide is anticipated to exhibit more potent antioxidant activity than this compound due to the superior hydrogen-donating ability of its phenolic hydroxyl group. Both compounds have the potential for antiproliferative activity, likely through the modulation of key signaling pathways involved in cell growth and survival. However, the precise nature and potency of these activities can only be definitively determined through direct comparative experimental evaluation using the protocols outlined in this guide. This information provides a foundational framework for researchers to design and conduct further studies to elucidate the specific bioactivities of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. pubcompare.ai [pubcompare.ai]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
In the realm of molecular analysis, spectroscopic techniques are indispensable tools for elucidating the structural intricacies of organic compounds. This guide provides a comparative analysis of the spectroscopic properties of N-(2-hydroxyethyl)-4-methoxybenzamide alongside its structurally related counterparts: 4-methoxybenzamide, N-ethyl-4-methoxybenzamide, and the parent compound, benzamide. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we aim to highlight the key spectral features that differentiate these molecules, offering valuable insights for researchers in drug discovery and materials science.
Structural Relationships and Spectroscopic Implications
The core structure shared by these compounds is the 4-methoxybenzamide moiety, with variations in the N-substituent. These substitutions—ranging from a simple amide in 4-methoxybenzamide to an ethyl group in N-ethyl-4-methoxybenzamide and a hydroxyethyl group in this compound—introduce distinct electronic and steric environments, which are reflected in their spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its related structures. The data has been compiled from various spectral databases and scientific literature.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₃ | N-H | Other Protons |
| This compound | ~7.8 (d, 2H), ~6.9 (d, 2H) | ~3.8 | ~6.7 (t) | ~3.7 (q, 2H, -NCH₂), ~3.5 (t, 2H, -CH₂OH), ~2.5 (t, 1H, -OH) |
| 4-Methoxybenzamide | 7.89 (d, 2H), 6.99 (d, 2H)[1] | 3.81[1] | 7.88 (br s, 1H), 7.24 (br s, 1H)[1] | - |
| N-Ethyl-4-methoxybenzamide | ~7.7 (d, 2H), ~6.9 (d, 2H) | ~3.8 | ~6.1 (br s) | ~3.4 (q, 2H, -NCH₂), ~1.2 (t, 3H, -CH₃) |
| Benzamide | 7.93-7.45 (m, 5H) | - | 8.05 (br s, 1H), 7.47 (br s, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-N | Other Aromatic C | -OCH₃ | Other Aliphatic C |
| This compound | ~167 | ~162 | ~127 | ~129, ~114 | ~55 | ~61 (-CH₂OH), ~43 (-NCH₂) |
| 4-Methoxybenzamide | 169.1 | 161.7 | 127.2 | 128.8, 113.2 | 55.1 | - |
| N-Ethyl-4-methoxybenzamide | ~167 | ~162 | ~127 | ~129, ~114 | ~55 | ~35 (-NCH₂), ~15 (-CH₃) |
| Benzamide | 169.9 | - | 134.6 | 131.2, 128.3, 127.3 | - | - |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O-C Stretch | O-H Stretch |
| This compound | ~3300 | ~1630 | ~1250, ~1030 | ~3400 (broad) |
| 4-Methoxybenzamide | 3413, 3175 | 1655 | 1257, 1031 | - |
| N-Ethyl-4-methoxybenzamide | ~3300 | ~1630 | ~1250, ~1030 | - |
| Benzamide | 3362, 3169 | 1659 | - | - |
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | λmax (Solvent) |
| This compound | ~250 (Ethanol) |
| 4-Methoxybenzamide | 252 (Ethanol) |
| N-Ethyl-4-methoxybenzamide | ~250 (Ethanol) |
| Benzamide | 225, 268 (Water) |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for each of the key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectra were obtained using an FTIR spectrometer. Solid samples were prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. The spectra were recorded in the 4000-400 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the compounds were prepared in a suitable solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M. The spectra were scanned over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.
Experimental Workflow and Data Analysis
The process of spectroscopic analysis follows a systematic workflow to ensure accurate and reproducible results. This involves sample preparation, instrument setup, data acquisition, and subsequent data processing and interpretation.
References
Comparative Cytotoxicity of N-(2-hydroxyethyl)-4-methoxybenzamide and its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic properties of N-(2-hydroxyethyl)-4-methoxybenzamide and its derivatives, supported by available experimental data. The information is presented to facilitate the evaluation of these compounds for potential anticancer applications.
While direct comparative cytotoxic data for this compound is limited in publicly available research, a study on its close structural analogue, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, and its pyrazine-substituted derivatives offers valuable insights into the potential effects of structural modifications on anticancer activity. This guide will focus on the comparative cytotoxicity of these trifluoromethoxy analogues against the human lung carcinoma cell line A549.
Comparative Cytotoxicity Data
A study by Konda Prasad et al. (2025) investigated the in vitro anticancer activity of newly synthesized N-(2-((6-substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. The cytotoxicity of two of these derivatives was evaluated against the A549 lung cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.
| Compound | A549 Cell Line IC50 (µM) |
| N-(2-((6-(morpholin-4-yl)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (Compound 12a) | 19 ± 0.50 |
| N-(2-((6-(4-methylpiperazin-1-yl)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (Compound 13a) | 17 ± 0.5 |
Data sourced from Konda Prasad, V., et al. (2025).[1]
The data indicates that both pyrazine-substituted derivatives exhibit cytotoxic activity against the A549 lung cancer cell line, with Compound 13a showing slightly higher potency. Unfortunately, the study did not include the cytotoxicity data for the parent compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, which would be essential for a direct comparison to quantify the impact of the pyrazine substitutions. Furthermore, no cytotoxic data for the methoxy analogue, this compound, was found in the reviewed literature.
Experimental Protocols
The evaluation of the cytotoxic activity of the referenced compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: A549 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well.
-
Formazan Solubilization: Living, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) was added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which these specific this compound derivatives exert their cytotoxic effects have not been elucidated in the available literature. However, studies on other benzamide derivatives suggest that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The induction of apoptosis is a common mechanism for many anticancer drugs and often involves complex signaling cascades.
Below are diagrams illustrating the general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway for apoptosis induction that may be relevant for these compounds.
Caption: Workflow for determining the cytotoxicity of benzamide derivatives.
Caption: A potential apoptosis pathway induced by benzamide derivatives.
Conclusion
The available data suggests that pyrazine-substituted derivatives of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide possess cytotoxic activity against the A549 human lung cancer cell line. However, a comprehensive understanding of the structure-activity relationship and the full potential of this compound and its simpler derivatives as anticancer agents requires further investigation. Specifically, future studies should aim to:
-
Determine the cytotoxicity of the parent compound, this compound, and its trifluoromethoxy analogue to establish a baseline for comparison.
-
Synthesize and evaluate a broader range of derivatives with systematic structural modifications to elucidate clear structure-activity relationships.
-
Investigate the mechanisms of action, including the specific signaling pathways involved in the observed cytotoxicity.
-
Assess the selectivity of these compounds for cancer cells over normal, healthy cells.
This foundational data will be crucial for guiding the rational design and development of more potent and selective benzamide-based anticancer therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(2-hydroxyethyl)-4-methoxybenzamide: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(2-hydroxyethyl)-4-methoxybenzamide, ensuring compliance with standard laboratory safety protocols.
Hazard and Safety Summary
| Hazard Category | Recommendation |
| Eye Irritation | Wear safety glasses or goggles. |
| Skin Irritation | Wear nitrile or other appropriate chemical-resistant gloves. |
| Respiratory Irritation | Handle in a well-ventilated area or a chemical fume hood. |
| Ingestion | Do not eat, drink, or smoke when handling this compound. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated with the same rigor as any other laboratory chemical. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Designate as Chemical Waste: Treat all this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, or paper towels), as chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Amides, as a class, can be incompatible with acids.
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Irritant")
-
The name of the principal investigator or laboratory contact
-
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
4. Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol, in a fume hood).
-
Rinsate Collection: The first rinsate must be collected and disposed of as chemical waste in your designated this compound waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin, or as regular trash if permitted by your institution's policies.
5. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid this compound and contaminated materials should not be disposed of in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-hydroxyethyl)-4-methoxybenzamide
Personal Protective Equipment (PPE): Your First Line of Defense
When handling N-(2-hydroxyethyl)-4-methoxybenzamide, a comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended. |
| Conducting reactions and transfers | Chemical splash goggles or a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat or apron. | Work within a certified chemical fume hood. |
| Sample analysis | Safety glasses with side shields. | Nitrile or neoprene gloves. | Laboratory coat. | Ensure adequate ventilation in the analytical instrument area. |
| Spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant coveralls or apron. | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended. |
| Waste disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Work in a well-ventilated area. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize exposure and ensure operational integrity. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A logical workflow for handling this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures, solvents from purification, and cleaning rinsates, in a sealed and properly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "this compound," and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[1]
By adhering to these guidelines, you can create a secure and controlled environment for your research, fostering a culture of safety and responsibility within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
